Homo Sildenafil-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-18-20-21(27(4)26-18)23(30)25-22(24-20)17-15-16(9-10-19(17)33-7-3)34(31,32)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,30)/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEXYQIZUOHDGY-NCYHJHSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Homo Sildenafil-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Homo Sildenafil-d5, a deuterated analog of Homo Sildenafil, which is structurally related to Sildenafil. The primary application of this compound is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of Sildenafil and its analogs. This document details the mechanism of action, provides representative experimental protocols for its synthesis and use in analytical assays, and presents its known chemical and physical properties. The information herein is intended to support research, development, and quality control activities involving Sildenafil and related compounds.
Introduction
This compound is a stable isotope-labeled version of Homo Sildenafil, an analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. The five deuterium atoms on the ethyl group of the piperazine moiety make it an ideal internal standard for mass spectrometry-based quantitative analysis.[1][2] Its increased mass, while maintaining nearly identical physicochemical properties to the unlabeled analog, allows for precise and accurate quantification by correcting for variations during sample preparation and analysis.[1] This guide will delve into the technical aspects of this compound, from its fundamental properties to its practical application in a research setting.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. While a certificate of analysis with specific batch data such as isotopic purity was not publicly available, commercial suppliers typically provide this information upon request.[3]
| Property | Value | Source(s) |
| Chemical Name | 5-(2-Ethoxy-5-((4-(ethyl-d5)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [4] |
| Molecular Formula | C₂₃H₂₇D₅N₆O₄S | [1][2] |
| Molecular Weight | 493.63 g/mol | [1][2] |
| CAS Number | 1216711-61-3 | [3] |
| Appearance | Typically a white to off-white solid | N/A |
| Purity | ≥98% (typical for commercial standards) | |
| Isotopic Purity | Not publicly available; specified on Certificate of Analysis | N/A |
| Storage | Store in a cool, dry place | [4] |
Mechanism of Action: Phosphodiesterase 5 (PDE5) Inhibition
This compound, like its non-deuterated counterpart Sildenafil, functions as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). The mechanism of action is centered on the nitric oxide (NO)/cGMP signaling pathway, which is crucial for smooth muscle relaxation and vasodilation.
In this pathway, the release of nitric oxide, often triggered by sexual stimulation, activates the enzyme guanylate cyclase. Activated guanylate cyclase then converts guanosine triphosphate (GTP) into cGMP. Elevated levels of cGMP lead to the relaxation of smooth muscle cells in the corpus cavernosum of the penis, resulting in increased blood flow and an erection.
The action of cGMP is terminated by PDE5, which hydrolyzes cGMP to the inactive GMP. By competitively inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging its vasodilatory effects.
Signaling Pathway of PDE5 Inhibition
Experimental Protocols
Representative Synthesis of this compound
Objective: To synthesize this compound by reacting the desethyl precursor with ethyl-d5 iodide.
Materials:
-
5-(5-(piperazin-1-ylsulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one (Desethyl Sildenafil)
-
Ethyl-d5 iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a solution of Desethyl Sildenafil (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2-3 equivalents).
-
Alkylation: Add ethyl-d5 iodide (1.1-1.5 equivalents) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthetic Workflow Diagram
Quantification of Sildenafil in Human Plasma using this compound as an Internal Standard by LC-MS/MS
The following is a representative protocol for the use of this compound as an internal standard for the quantification of Sildenafil in a biological matrix. This protocol is adapted from established methods for Sildenafil analysis.[5]
Objective: To develop and validate an LC-MS/MS method for the quantification of Sildenafil in human plasma.
Materials and Reagents:
-
Sildenafil reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Sildenafil and this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of Sildenafil by serial dilution of the stock solution with 50:50 acetonitrile:water.
-
Prepare a working solution of this compound at an appropriate concentration in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Sildenafil and the IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Sildenafil: m/z 475.2 → 283.2
-
This compound: m/z 498.6 → 283.2 (Note: The precursor ion will be higher due to the 5 deuterium atoms. The fragment ion may be the same if the deuterium atoms are not on the fragmented portion.)
-
-
-
Data Analysis:
-
Integrate the peak areas for Sildenafil and this compound.
-
Calculate the peak area ratio (Sildenafil area / this compound area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Sildenafil in the unknown samples from the calibration curve.
-
Analytical Workflow Diagram
Conclusion
This compound is a critical tool for researchers and analytical scientists working with Sildenafil and its analogs. Its primary utility as an internal standard in LC-MS/MS methods enables highly accurate and precise quantification, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. While detailed synthetic and analytical protocols specific to this compound are not widely published, established methods for similar compounds provide a strong foundation for its application. This guide serves as a comprehensive technical resource to facilitate the effective use of this compound in a scientific setting.
References
An In-depth Technical Guide to Homo Sildenafil-d5: Structure, Properties, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homo Sildenafil-d5 is the deuterated analog of Homo Sildenafil, a structural analog of Sildenafil. Like its non-deuterated counterpart, it functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The incorporation of five deuterium atoms into the ethyl group of the piperazine moiety provides a stable isotopic label, making it an invaluable tool in pharmacokinetic and metabolic studies of Sildenafil and related compounds. This technical guide provides a comprehensive overview of the chemical structure, and physicochemical properties of this compound. Furthermore, it details a representative experimental protocol for its quantification in biological matrices and illustrates the key signaling pathway associated with its mechanism of action.
Chemical Structure and Properties
This compound is structurally similar to Sildenafil, with the key difference being the presence of five deuterium atoms on the ethyl group attached to the piperazine ring. This isotopic labeling minimally affects the compound's chemical reactivity and biological activity but provides a distinct mass signature for analytical purposes.
Chemical Structure:
-
IUPAC Name: 5-[2-Ethoxy-5-[(4-(ethyl-d5)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Alternate Names: 5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[1]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1216711-61-3 | [1][2] |
| Molecular Formula | C₂₃H₂₇D₅N₆O₄S | [3][4] |
| Molecular Weight | 493.63 g/mol | [3][4] |
| Appearance | Typically a solid | |
| Purity | >90-95% (as typically supplied for research) | [5] |
| Storage Conditions | -20°C, protected from light and moisture | [5] |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Mechanism of Action and Signaling Pathway
This compound, as an analog of Sildenafil, is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature. It is responsible for the degradation of cyclic guanosine monophosphate (cGMP).
The mechanism of action is initiated by the release of nitric oxide (NO) in response to sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.
The primary signaling cascade is the Nitric Oxide (NO)/cGMP/Protein Kinase G (PKG) pathway . Downstream of this, the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38, has been implicated in the angiogenic effects of PDE5 inhibition.
Caption: Sildenafil signaling pathway.
Experimental Protocols
Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Sildenafil and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for such an application.
Bioanalytical Method for Sildenafil Quantification in Human Plasma
This protocol describes the determination of Sildenafil concentrations in human plasma using this compound as an internal standard (IS).
3.1.1. Materials and Reagents
-
Sildenafil (analyte) reference standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges (e.g., C8 and cation-exchange mixed-mode)[6]
3.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sildenafil and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Sildenafil stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water. The concentration should be optimized based on instrument response.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Sildenafil working standard solutions.
3.1.3. Sample Preparation (Solid-Phase Extraction)
Caption: SPE workflow for plasma samples.
3.1.4. LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min[7] |
| Gradient | Optimized for separation of Sildenafil and IS from matrix components. |
| Injection Volume | 5 µL[7] |
| Column Temperature | 40 °C[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sildenafil: m/z 475.4 → 283.3 this compound: m/z 480.4 → 283.3 (approx.) |
3.1.5. Data Analysis and Quantification
-
Integrate the peak areas for Sildenafil and this compound for each sample, standard, and QC.
-
Calculate the peak area ratio (Sildenafil area / this compound area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of Sildenafil in the unknown samples and QCs by back-calculating from the calibration curve using their peak area ratios.
Synthesis Overview
Conclusion
This compound is a critical analytical tool for researchers in drug metabolism and pharmacokinetics. Its stable isotopic label allows for precise and accurate quantification of Sildenafil in complex biological matrices, overcoming variations in sample preparation and instrument response. A thorough understanding of its chemical properties, mechanism of action, and the bioanalytical methods it enables is essential for its effective application in drug development and clinical research.
References
- 1. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of a Novel Sildenafil Orodispersible Film Administered by the Supralingual and the Sublingual Route to Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous assay of sildenafil and desmethylsildenafil in human plasma using liquid chromatography-tandem mass spectrometry on silica column with aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
In-Depth Technical Guide: Synthesis and Characterization of Homo Sildenafil-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Homo Sildenafil-d5, a deuterated analog of Homo Sildenafil. This document is intended to serve as a valuable resource for professionals in drug development and scientific research. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its properties as a phosphodiesterase (PDE) inhibitor.[1] The deuterium labeling offers a distinct mass signature, making it an ideal tool for sensitive and accurate quantification in complex biological matrices.
Physicochemical Properties and Data
This compound is a deuterated isotopologue of Homo Sildenafil. The key physicochemical data are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Name | 5-(2-Ethoxy-5-((4-(ethyl-d5)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[2] |
| Synonyms | 5-[2-Ethoxy-5-[(4-(ethyl-d5)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| Molecular Formula | C₂₃H₂₇D₅N₆O₄S[2] |
| Molecular Weight | 493.63 g/mol [2] |
| CAS Number | 1216711-61-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Synthesis Protocol
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the known synthesis of sildenafil and its deuterated analogs. The synthesis would likely involve the coupling of a deuterated piperazine derivative with the sildenafil core structure. A generalized experimental workflow for such a synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Steps (Hypothetical):
-
Preparation of N-(ethyl-d5)-piperazine: This key intermediate would likely be synthesized by reacting piperazine with a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide, under basic conditions.
-
Synthesis of the Sildenafil Core: The pyrazolo[4,3-d]pyrimidin-7-one core of sildenafil is typically synthesized through a multi-step process starting from commercially available precursors.
-
Sulfonylation: The sildenafil core would then be chlorosulfonylated to produce the reactive sulfonyl chloride intermediate.
-
Coupling Reaction: The deuterated N-(ethyl-d5)-piperazine is then reacted with the sulfonyl chloride derivative of the sildenafil core in the presence of a base to form the final product, this compound.
-
Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization to yield the final, high-purity compound.
Characterization Data
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. As this compound is primarily available as a reference standard, detailed characterization data is often proprietary. However, the expected analytical results based on the characterization of sildenafil and its analogs are presented below.
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to be similar to that of unlabeled Homo Sildenafil, with the key difference being the absence of signals corresponding to the ethyl group on the piperazine ring. The integration of the remaining proton signals would be consistent with the proposed structure. |
| ¹³C NMR | The carbon-13 NMR spectrum would show signals corresponding to the carbon atoms in the molecule. The signals for the deuterated ethyl group may be broadened or absent depending on the experimental conditions. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of this compound (493.63). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns would be consistent with the structure, showing characteristic losses of the deuterated ethylpiperazine moiety. |
| Purity (HPLC) | High-performance liquid chromatography (HPLC) analysis would be used to determine the purity of the compound, which is typically expected to be >98% for a reference standard. |
Mechanism of Action and Signaling Pathway
This compound, like its non-deuterated counterpart and sildenafil, functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus cavernosum of the penis and the pulmonary vasculature.
The increased levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of this compound as a PDE5 inhibitor.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantitative analysis of Homo Sildenafil or other sildenafil analogs in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). Its stable isotope labeling ensures that it co-elutes with the analyte of interest and experiences similar ionization efficiency, leading to highly accurate and precise measurements. This is crucial in pharmacokinetic and metabolic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Conclusion
This technical guide has provided a detailed, albeit partially inferred, overview of the synthesis and characterization of this compound. While specific proprietary data for its synthesis and full characterization are not publicly available, the information presented, based on the well-established chemistry and pharmacology of sildenafil and its analogs, offers a valuable resource for researchers. The use of this compound as an internal standard is a critical tool in the development and analysis of sildenafil-related compounds, enabling more robust and reliable data in preclinical and clinical research.
References
Homo Sildenafil-d5 CAS number and molecular weight
An In-depth Technical Guide to Homo Sildenafil-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a deuterated analog of Homo Sildenafil, which is structurally related to Sildenafil. This document outlines its chemical properties, its primary application as an internal standard in analytical assays, and the associated signaling pathways of its parent compound.
Core Data Presentation
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1216711-61-3 | [1][2][3][4][5] |
| Molecular Formula | C₂₃H₂₇D₅N₆O₄S | [1][6] |
| Molecular Weight | 493.63 g/mol | [1][3][6] |
| Synonyms | 5-[2-Ethoxy-5-[(4-(ethyl-d5)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | [3][6] |
Mechanism of Action and Signaling Pathway
This compound is a deuterated analog of Homo Sildenafil, which is an analog of Sildenafil. Sildenafil acts as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] The inhibition of PDE5 elevates cGMP levels, which in turn leads to smooth muscle relaxation and vasodilation.[1]
The primary signaling pathway influenced by Sildenafil is the Nitric Oxide (NO)/cGMP pathway. In response to stimuli, nitric oxide is released, activating guanylate cyclase, which then increases the production of cGMP.[1] Sildenafil's role is to prevent the degradation of cGMP by PDE5, thereby amplifying the signaling cascade.[6][7]
Experimental Protocols
This compound is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies involving the quantification of Sildenafil and its metabolites in biological matrices.[8] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and reliable bioanalysis as it effectively compensates for variations during sample preparation and instrumental analysis.[1]
Below is a detailed experimental protocol for the quantification of Sildenafil in human plasma using a deuterated internal standard, which can be adapted for this compound.
Objective: To determine the concentration of Sildenafil in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.
Materials and Reagents:
-
Sildenafil reference standard
-
This compound (as internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Human plasma (blank)
-
Ultrapure water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Sildenafil and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Sildenafil by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards.
-
Prepare a working solution of the internal standard (this compound) in a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Spike a known volume of blank human plasma with the Sildenafil working standard solutions to prepare calibration and quality control (QC) samples.
-
To an aliquot of the plasma sample (including unknown, calibration, and QC samples), add the internal standard working solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the HPLC system with an appropriate mobile phase gradient (e.g., a mixture of ammonium formate in water with formic acid and acetonitrile).
-
Equilibrate the analytical column with the initial mobile phase conditions.
-
Inject the reconstituted sample onto the LC system.
-
Configure the mass spectrometer to operate in positive ion mode using multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for Sildenafil and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Sildenafil) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Sildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 6. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil, a type-5 CGMP phosphodiesterase inhibitor, specifically amplifies endogenous cGMP-dependent relaxation in rabbit corpus cavernosum smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Unraveling of Homo Sildenafil: A Technical Deep Dive into its Action as a PDE5 Inhibitor
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Molecular Interactions and Functional Consequences of Homo Sildenafil's Inhibition of Phosphodiesterase Type 5.
This in-depth technical guide elucidates the mechanism of action of Homo Sildenafil (Sildenafil) as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Through a meticulous review of existing literature, this document presents a consolidated overview of the signaling pathways, quantitative biochemical data, and the experimental methodologies used to characterize this widely recognized therapeutic agent. The information is tailored for an audience with a strong scientific background, aiming to provide a foundational resource for further research and development in this area.
The Core Mechanism: Competitive Inhibition in the cGMP Pathway
Sildenafil's therapeutic effects are rooted in its ability to selectively inhibit the cGMP-specific phosphodiesterase type 5 (PDE5). This enzyme is a key regulator in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In various tissues, including the corpus cavernosum of the penis and the vascular smooth muscle of the lungs, the release of nitric oxide activates soluble guanylate cyclase (sGC). This enzyme, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent elevation in cGMP levels activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.
PDE5 terminates this signaling cascade by hydrolyzing cGMP to its inactive form, 5'-GMP. Sildenafil, with a molecular structure that mimics that of cGMP, acts as a competitive inhibitor at the catalytic site of PDE5. By binding to the enzyme, Sildenafil prevents the degradation of cGMP, thereby prolonging its intracellular signaling effects and potentiating smooth muscle relaxation and vasodilation.
Figure 1: The cGMP Signaling Pathway and Sildenafil's Point of Inhibition.
Quantitative Analysis of Sildenafil's Interaction with PDE5
The potency and selectivity of Sildenafil as a PDE5 inhibitor have been extensively characterized through various in vitro studies. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity and selectivity profile.
| Parameter | Value | Reference |
| IC₅₀ (nM) | 3.5 - 4.2 | [1][2] |
| Kᵢ (nM) | 1 | [3] |
| K₋ (nM) | 4.8 - 13.3 | [4] |
| Table 1: Binding Affinity of Sildenafil for PDE5. |
The therapeutic efficacy and side-effect profile of Sildenafil are closely linked to its selectivity for PDE5 over other phosphodiesterase isoforms.
| PDE Isoform | IC₅₀ (nM) | Selectivity (fold vs. PDE5) |
| PDE1 | 280 | 80 |
| PDE2 | >10,000 | >2,857 |
| PDE3 | >10,000 | >2,857 |
| PDE4 | >10,000 | >2,857 |
| PDE5 | 3.5 | 1 |
| PDE6 | 35 | 10 |
| PDE11 | 740 | 211 |
| Table 2: Selectivity Profile of Sildenafil against various PDE Isoforms. Data compiled from multiple sources. |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the characterization of Sildenafil's mechanism of action.
PDE5 Inhibition Assay
The inhibitory activity of Sildenafil on PDE5 is commonly determined using in vitro enzyme assays. A widely used method is the fluorescence polarization (FP) assay.
Figure 2: General workflow for a Fluorescence Polarization-based PDE5 Inhibition Assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human PDE5 enzyme.
-
Fluorescein-labeled cGMP (substrate).
-
Sildenafil citrate of high purity.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).
-
96- or 384-well black microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of Sildenafil in the assay buffer.
-
Add a fixed concentration of PDE5 enzyme to each well of the microplate.
-
Add the Sildenafil dilutions to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescein-labeled cGMP substrate to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by rapid cooling).
-
Measure the fluorescence polarization of each well using a plate reader. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.
-
Calculate the percentage of inhibition for each Sildenafil concentration relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Sildenafil concentration and fitting the data to a sigmoidal dose-response curve.[2][5]
-
cGMP Measurement in Tissues
The functional consequence of PDE5 inhibition by Sildenafil is an increase in intracellular cGMP levels. Radioimmunoassay (RIA) is a highly sensitive method for quantifying cGMP in tissue samples.
Methodology:
-
Tissue Preparation:
-
Excise tissues of interest (e.g., corpus cavernosum, lung tissue) and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Homogenize the frozen tissue in a suitable buffer (e.g., trichloroacetic acid) to precipitate proteins and extract small molecules.
-
Centrifuge the homogenate and collect the supernatant containing cGMP.
-
-
Radioimmunoassay:
-
Reagents:
-
Anti-cGMP antibody.
-
¹²⁵I-labeled cGMP (tracer).
-
cGMP standards of known concentrations.
-
Precipitating agent (e.g., charcoal or a secondary antibody).
-
-
Procedure:
-
In assay tubes, combine the tissue extract (or cGMP standard), a fixed amount of anti-cGMP antibody, and a fixed amount of ¹²⁵I-labeled cGMP.
-
Incubate the mixture to allow for competitive binding between the unlabeled cGMP from the sample/standard and the radiolabeled cGMP for the limited number of antibody binding sites.
-
Add a precipitating agent to separate the antibody-bound cGMP from the free cGMP.
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity of the pellet (containing the antibody-bound cGMP) using a gamma counter.
-
Generate a standard curve by plotting the radioactivity of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in the tissue samples by interpolating their radioactivity measurements on the standard curve.[6][7]
-
-
Concluding Remarks
The well-defined mechanism of action of Sildenafil as a competitive inhibitor of PDE5, supported by robust quantitative data, has established its role as a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension. The experimental protocols outlined in this guide provide a framework for the continued investigation of PDE5 inhibitors and the broader cGMP signaling pathway. A thorough understanding of these principles is paramount for the development of next-generation therapeutics with improved efficacy and selectivity. This document serves as a technical foundation for researchers and drug development professionals dedicated to advancing the science in this critical therapeutic area.
References
- 1. auajournals.org [auajournals.org]
- 2. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 6. Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
The Impact of Deuteration on the Physicochemical Properties of Sildenafil Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its efficacy in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] The therapeutic effect of sildenafil is mediated by its ability to enhance the signaling pathway of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP).[2] In the continuous effort to optimize drug efficacy and pharmacokinetic profiles, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a promising approach in drug design. This technical guide provides an in-depth exploration of the physicochemical properties of sildenafil and its deuterated analogs, offering a comparative analysis where data is available and outlining the expected impact of deuteration on key drug-like properties.
Deuteration involves the selective replacement of hydrogen atoms with deuterium. This substitution can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE), where the heavier mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] This increased bond strength can slow down metabolic processes, particularly those involving cytochrome P450 (CYP) enzymes, potentially leading to an extended drug half-life, reduced formation of toxic metabolites, and an improved overall pharmacokinetic profile.[4]
This guide summarizes the known physicochemical properties of sildenafil, presents available comparative data for specific deuterated sildenafil analogs, details relevant experimental protocols for property determination, and visualizes key biological and experimental workflows.
Data Presentation: Physicochemical Properties
While comprehensive physicochemical data for a wide range of deuterated sildenafil analogs is not publicly available, this section provides a summary of the known properties of sildenafil and sildenafil citrate as a baseline for comparison. Additionally, available in vitro efficacy and selectivity data for specific deuterated analogs are presented.
Table 1: Physicochemical Properties of Sildenafil and Sildenafil Citrate
| Property | Sildenafil Base | Sildenafil Citrate | Reference(s) |
| Molecular Formula | C22H30N6O4S | C28H38N6O11S | [1] |
| Molecular Weight | 474.6 g/mol | 666.7 g/mol | [1] |
| Physical Description | White to off-white crystalline solid | White to off-white crystalline solid | [5] |
| Melting Point | 189-190 °C | Decomposes at 189.4 °C | [1],[6] |
| Solubility (Water) | Insoluble | 4.1 ± 1.3 mg/mL | [5],[7] |
| Solubility (Ethanol) | 5.2 ± 1.2 mg/mL | - | [5],[7] |
| LogP | 1.9 | - | [1] |
| pKa (Strongest Acidic) | 9.12 | 7.63 | [8],[9] |
| pKa (Strongest Basic) | 6.78 | 5.98 | [8],[9] |
| Biopharmaceutical Classification System (BCS) | Class II (Low Solubility, High Permeability) | Class II (Low Solubility, High Permeability) | [5],[6] |
Table 2: Comparative In Vitro Efficacy and Selectivity of Sildenafil and Deuterated Analogs
| Compound | Description | IC50 for PDE5 (nmol/L) | ED50 in Rabbit Corpus Cavernosum (nmol/L) | PDE5 vs. PDE6 Selectivity | Reference(s) |
| Sildenafil | Parent Drug | 9 | 245 | - | [10] |
| BDD-10402 | D8-piperazine-sildenafil | - | 91 | - | [10] |
| BDD-10403 | D3-methyl-D8-piperazine-sildenafil | - | 121 | - | [10] |
| BDD-10406 | D5-ethoxy-Sildenafil | 6 | 85 | 2-fold higher than sildenafil | [10] |
Experimental Protocols
This section details standardized methodologies for determining key physicochemical properties relevant to drug development.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11]
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound (sildenafil or its deuterated analog) is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Standard Curve: A standard calibration curve of the compound is prepared in the same buffer to ensure accurate quantification.
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.[13][14]
Protocol (Shake-Flask Method):
-
Phase Preparation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
-
Compound Addition: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are combined in a flask and shaken vigorously for a set period to allow for the partitioning of the compound between the two layers until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.[15]
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log ([Compound]octanol / [Compound]aqueous)
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.[16][17]
Protocol (Using Liver Microsomes):
-
Reagents and Solutions:
-
Test compound stock solution (in a suitable organic solvent like DMSO).
-
Liver microsomes (human, mouse, or other species).[18]
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
A reaction mixture is prepared containing liver microsomes and the test compound in phosphate buffer.
-
The mixture is pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding the quenching solution.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the parent compound.
Mandatory Visualizations
Sildenafil Signaling Pathway
The following diagram illustrates the mechanism of action of sildenafil in enhancing the nitric oxide (NO) signaling pathway through the inhibition of phosphodiesterase type 5 (PDE5).
Caption: Sildenafil inhibits PDE5, leading to increased cGMP levels and vasodilation.
Experimental Workflow for Physicochemical Profiling
The diagram below outlines a typical workflow for the synthesis and physicochemical characterization of deuterated drug analogs like sildenafil.
Caption: A streamlined workflow for synthesizing and evaluating deuterated drug candidates.
Conclusion
The strategic deuteration of sildenafil presents a compelling avenue for enhancing its pharmacokinetic properties. While a comprehensive public dataset of the physicochemical properties of deuterated sildenafil analogs is currently lacking, the foundational knowledge of sildenafil's properties and the principles of the kinetic isotope effect provide a strong basis for future research and development. The in vitro data available for specific deuterated analogs, such as BDD-10406, demonstrates the potential for improved efficacy and selectivity.[10] The experimental protocols detailed in this guide offer a standardized approach for the systematic evaluation of novel deuterated sildenafil candidates. Further investigation into the solubility, lipophilicity, and metabolic stability of a broader range of deuterated sildenafil analogs is warranted to fully elucidate the structure-activity relationships and to identify candidates with superior therapeutic profiles.
References
- 1. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Changed phosphodiesterase selectivity and enhanced in vitro efficacy by selective deuteration of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. asianpubs.org [asianpubs.org]
- 13. acdlabs.com [acdlabs.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. agilent.com [agilent.com]
- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 18. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Physicochemical Differences Between Homo Sildenafil and Sildenafil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of Homo Sildenafil and its parent compound, Sildenafil. The document focuses on the core structural distinctions and their implications for the physicochemical and biological properties of these molecules. All quantitative data is presented in structured tables for ease of comparison, and relevant experimental methodologies and signaling pathways are detailed.
Introduction
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications, primarily in the treatment of erectile dysfunction. Its mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Homo Sildenafil is a close structural analogue of Sildenafil, distinguished by a single modification on the piperazine ring. This alteration, while seemingly minor, can have significant impacts on the molecule's pharmacological profile. This guide aims to elucidate these differences for professionals engaged in drug discovery and development.
Structural Differences
The core structural scaffold of Homo Sildenafil is identical to that of Sildenafil. Both molecules are pyrazolo[4,3-d]pyrimidin-7-one derivatives. The key and sole structural difference lies in the N-alkyl group of the piperazine moiety. Sildenafil contains a methyl group at this position, whereas Homo Sildenafil possesses an ethyl group.
Figure 1: Chemical Structures of Sildenafil and Homo Sildenafil
Physicochemical Properties
The seemingly small structural change from a methyl to an ethyl group can influence various physicochemical properties, which in turn can affect the pharmacokinetic and pharmacodynamic profile of the drug. The available data for Sildenafil and Homo Sildenafil are summarized below.
Table 1: Comparison of Physicochemical Properties
| Property | Sildenafil | Homo Sildenafil |
| Molecular Formula | C₂₂H₃₀N₆O₄S | C₂₃H₃₂N₆O₄S |
| Molecular Weight | 474.58 g/mol | 488.61 g/mol |
| Melting Point | 187-189 °C | 190-203 °C |
| Water Solubility | 3.5 mg/mL (as citrate salt) | Data not available |
| Appearance | White to off-white crystalline powder | White to Light Beige Solid |
Biological Activity
Table 2: Biological Activity of Sildenafil
| Target | IC50 (nM) |
| PDE5 | ~3.6 |
| PDE1 | ~260 |
| PDE3 | ~65,000 |
Note: IC50 values for Homo Sildenafil are not available in the reviewed literature.
Signaling Pathways
The primary signaling pathway modulated by Sildenafil, and presumably by Homo Sildenafil, is the NO/cGMP pathway.
The NO/cGMP Signaling Pathway
Nitric oxide, released in response to sexual stimulation, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in the relaxation of smooth muscle in the corpus cavernosum and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP. By inhibiting PDE5, Sildenafil and its analogues prevent the breakdown of cGMP, thereby prolonging its vasodilatory effects.[1]
Experimental Protocols
Synthesis of Homo Sildenafil (Proposed)
While a specific, detailed protocol for the synthesis of Homo Sildenafil was not found, a general method for preparing Sildenafil analogues can be adapted. The synthesis would likely follow the established route for Sildenafil, with the substitution of N-methylpiperazine with N-ethylpiperazine in the final step.
Workflow for the Proposed Synthesis of Homo Sildenafil:
Detailed Steps (Adapted from Sildenafil Synthesis):
-
Chlorosulfonation: 2-Ethoxybenzoic acid is reacted with chlorosulfonic acid to yield 2-ethoxy-5-(chlorosulfonyl)benzoic acid.
-
Amidation: The resulting sulfonyl chloride is reacted with the appropriate pyrazolopyrimidinone core to form the amide bond.
-
Coupling with N-ethylpiperazine: The intermediate is then reacted with N-ethylpiperazine to form the final product, Homo Sildenafil. Purification would typically be achieved through recrystallization or column chromatography.
PDE5 Inhibition Assay
The inhibitory activity of Homo Sildenafil against PDE5 can be determined using a variety of in vitro assays. A common method is a fluorescence polarization (FP)-based assay.
Protocol for a Fluorescence Polarization PDE5 Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of Homo Sildenafil in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the Homo Sildenafil stock solution.
-
Prepare solutions of recombinant human PDE5 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).
-
-
Assay Procedure:
-
In a microplate, add the diluted Homo Sildenafil solutions.
-
Add the PDE5 enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate.
-
After a defined incubation period, stop the reaction and measure the fluorescence polarization.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Homo Sildenafil.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Homo Sildenafil represents a subtle but potentially significant modification of the Sildenafil structure. The substitution of the N-methyl group with an N-ethyl group results in a slight increase in molecular weight and may influence its physicochemical properties and biological activity. While comprehensive comparative data, particularly regarding its PDE5 inhibitory potency, is currently lacking in the public literature, the established methodologies for the synthesis and biological evaluation of Sildenafil provide a clear roadmap for the further characterization of Homo Sildenafil. Such studies are essential to fully understand the structure-activity relationship of this class of compounds and to explore the potential of Homo Sildenafil as a therapeutic agent.
References
An In-depth Technical Guide on the Solubility and Stability of Homo Sildenafil-d5
For Researchers, Scientists, and Drug Development Professionals
Core Tenets: Solubility and Stability
Understanding the solubility and stability of a drug candidate is fundamental to its development. Solubility influences bioavailability and formulation strategies, while stability data informs storage conditions, shelf-life, and potential degradation pathways. Homo Sildenafil-d5, a deuterated analog of Homo Sildenafil, is a phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug.[1][2]
Quantitative Data Summary
The following tables summarize the solubility and stability data for Sildenafil and its citrate salt. These values provide a baseline for estimating the properties of this compound.
Table 1: Solubility of Sildenafil and Sildenafil Citrate in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Sildenafil (base) | Diethylene glycol monoethyl ether (Transcutol®) | 24.7 ± 4.7 mg/mL | [4] |
| Sildenafil (base) | Ethanol | 5.2 ± 1.2 mg/mL | [4] |
| Sildenafil (base) | Distilled Water | Insoluble | [4] |
| Sildenafil Citrate | Water | 3.5 mg/mL | [5] |
| Sildenafil Citrate | Distilled Water | 4.1 ± 1.3 mg/mL | [4] |
| Sildenafil Citrate | Dimethyl sulfoxide (DMSO) | ~14 mg/mL | [6] |
| Sildenafil Citrate | Dimethylformamide | ~10 mg/mL | [6] |
| Sildenafil Citrate | Oleic Acid | 7.63 ± 0.48 mg/mL | [7] |
| Sildenafil Citrate | Isopropyl Myristate | High | [7] |
| Sildenafil Citrate | Castor Oil | Low | [7] |
| Sildenafil Citrate | Polyethylene Glycol 200 + Water Mixtures | Solubility increases with temperature | [8] |
Table 2: Stability of Sildenafil Citrate under Stress Conditions
| Stress Condition | Observations | Reference |
| Acidic (pH 2) | Partial degradation | [9] |
| Alkaline (pH 12) | Partial degradation | [9] |
| Oxidative (30% H2O2) | Complete degradation | [9] |
| Thermal (120°C) | Stable | [9] |
| Photolytic (UV irradiation) | Stable | [9] |
| Ambient Room Temperature (26°C) | Stable for at least 48 hours in solution | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for determining solubility and stability.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3]
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, ethanol, phosphate buffer at various pH)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After agitation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Protocol 2: Stability Indicating HPLC Method for Stress Testing
This protocol outlines a method to assess the stability of this compound under various stress conditions.
Objective: To evaluate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., acetonitrile and phosphate buffer)
-
Temperature-controlled oven
-
UV light chamber
Procedure:
-
Acid Degradation: Mix the drug solution with an equal volume of 1 N HCl and keep at room temperature for a specified period. Neutralize before analysis.
-
Base Degradation: Mix the drug solution with an equal volume of 1 N NaOH and keep at room temperature for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Add 30% H2O2 to the drug solution and store in the dark at room temperature for a specified period.
-
Thermal Degradation: Keep the solid drug or its solution in a temperature-controlled oven at a high temperature (e.g., 120°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber for a specified duration.
-
Analysis: At predetermined time points, withdraw samples from each stress condition, dilute if necessary, and inject into the HPLC system.
-
Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The method should be able to resolve the parent drug from any degradation products.[9]
Visualizations
Signaling Pathway of Sildenafil Analogs
Sildenafil and its analogs, including this compound, act as inhibitors of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, these compounds increase the intracellular concentration of cGMP, leading to smooth muscle relaxation and vasodilation.[5][11]
Caption: PDE5 Inhibition Pathway by this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
Caption: Shake-Flask Solubility Determination Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. thaiscience.info [thaiscience.info]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Quantification of Sildenafil using Homo Sildenafil-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the quantitative analysis of sildenafil in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Homo Sildenafil-d5, a deuterium-labeled analog of sildenafil, as an internal standard (IS) to ensure accuracy and precision.[1][2][3] While specific validated methods detailing the use of this compound are not widely published, this protocol is adapted from established and validated methods for sildenafil utilizing other deuterated internal standards like Sildenafil-d8.[4] This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for sildenafil quantification.
Introduction
Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis, and is widely used in the treatment of erectile dysfunction.[5] Accurate quantification of sildenafil in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and instrument response. This compound is a deuterium-labeled version of Homo Sildenafil, an analog of Sildenafil.[1][2]
Experimental Protocols
Materials and Reagents
-
Sildenafil (Reference Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Blank)
Preparation of Stock and Working Solutions
-
Sildenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of sildenafil reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Sildenafil Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the sildenafil stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to each tube, except for the blank matrix samples.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 4 for composition).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient can be optimized as follows: 0-0.5 min (95% A), 0.5-2.5 min (95-5% A), 2.5-3.5 min (5% A), 3.5-3.6 min (5-95% A), 3.6-5.0 min (95% A). |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Sildenafil | 475.2 | 283.3 | 150 |
| This compound (IS) | 494.3 | 283.3 (projected) | 150 |
Note: The product ion for this compound is projected based on the stable fragmentation pattern of the sildenafil core structure. This should be confirmed experimentally by infusing a solution of this compound.
Data Presentation
Method Validation Summary
The following table summarizes the typical acceptance criteria for the validation of this bioanalytical method.
| Parameter | Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | ≤ 10.1% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Minimal ion suppression/enhancement |
| Stability | Stable under tested conditions | Stable for 24h at room temp, 3 freeze-thaw cycles |
Sample Quantitative Data
The following table is an example of a calibration curve for the quantification of sildenafil using this compound as an internal standard.
| Sildenafil Conc. (ng/mL) | Sildenafil Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,500 | 13.232 |
| 1000 | 1,320,000 | 50,100 | 26.347 |
Visualizations
Caption: Experimental workflow for sample preparation and LC-MS/MS analysis.
Caption: Simplified signaling pathway of Sildenafil's mechanism of action.
References
Application Note: Quantitative Analysis of Sildenafil in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate and reliable quantification of sildenafil in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of sildenafil in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and throughput, making it the gold standard for bioanalytical studies.[1][2]
Principle of the Method
This method utilizes the high separation efficiency of Liquid Chromatography (LC) coupled with the sensitive and selective detection of tandem Mass Spectrometry (MS/MS). After extraction from human plasma, sildenafil and an internal standard (IS) are separated on a reversed-phase C18 column. The analytes are then ionized using electrospray ionization (ESI) in positive mode and detected by multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of sildenafil to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Sildenafil citrate reference standard (purity ≥ 99.5%)[2]
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is required.[2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil and sildenafil-d8 in methanol.
-
Working Solutions: Prepare serial dilutions of the sildenafil stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the sildenafil-d8 stock solution.
Sample Preparation (Protein Precipitation Method)
Protein precipitation is a simple and widely used method for sample clean-up.[3][5][6]
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Alternative Sample Preparation Methods:
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.[4][7]
-
Solid-Phase Extraction (SPE): SPE provides a high degree of selectivity and concentration, resulting in a very clean sample extract.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Method optimization may be required depending on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water or 2 mM Ammonium Acetate[3][4][5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[3][6] |
| Flow Rate | 0.3 - 0.6 mL/min[5][7] |
| Gradient | Isocratic or Gradient elution can be used.[5][7] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 45 °C[4] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][4] |
| MRM Transitions | Sildenafil: m/z 475.2 → 283.3[3][6] |
| Sildenafil-d8 (IS): m/z 483.3 → 283.3[3] or m/z 483.2 → 283.2[4] | |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temp. | Optimized for the specific instrument |
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA).[8] Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (r²) | ≥ 0.99 | > 0.99[3] |
| Calibration Range | Dependent on expected concentrations | 1.0 - 1000 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL[5] |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.5%[3] |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.5%[3] |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 86.50 - 105.67%[3] |
| Recovery | Consistent, precise, and reproducible | > 90%[5] |
| Matrix Effect | Internal standard normalized factor within an acceptable range | Found to be controlled[9] |
| Stability (Freeze-thaw, bench-top, long-term) | % a change within ±15% | Stable through three freeze/thaw cycles[7] |
Data Presentation
The quantitative data from various studies are summarized in the tables below for easy comparison.
Table 4: Comparison of LC-MS/MS Method Parameters for Sildenafil Quantification
| Reference | Sample Preparation | LC Column | Mobile Phase | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| PubMed, 2020[3] | Protein Precipitation | C18 | Water (0.1% FA) & ACN (0.1% FA) | Sildenafil-d8 | 2.0 - 1000 | 2.0 |
| RSC Publishing, 2014[7] | Liquid-Liquid Extraction | Zorbax SB C18 | 10 mM Ammonium Acetate & ACN | Sildenafil-d8 | 1.0 - 1000 | 1.0 |
| ScienceRise, 2016[4] | Liquid-Liquid Extraction | Kinetex C18 | 2 mM Ammonium Acetate & ACN | Sildenafil-d8 | 10.0 - 400 | 10.0 |
| PubMed, 2021[5] | Protein Precipitation | ACQUITY UPLC BEH C18 | Ammonium Formate & ACN | Sildenafil-d8 | 1.0 - 1000 | 1.0 |
Visualizations
Caption: Sample preparation workflow using protein precipitation.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Bioequivalence Analysis of Sildenafil in Human Plasma Using LC-MS/MS: Method Development, Validation, and Volunteer Study Results | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioanalytical Method Development of Sildenafil and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] It is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[2] The primary and most significant active metabolite of sildenafil is N-desmethylsildenafil, which exhibits approximately 50% of the phosphodiesterase selectivity of the parent drug.[3][4] The metabolism of sildenafil is primarily mediated by the cytochrome P450 isoenzymes CYP3A4 (major pathway) and CYP2C9 (minor pathway).[3][5]
Accurate and reliable quantification of sildenafil and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the bioanalytical method development and validation for sildenafil and its primary metabolite, N-desmethylsildenafil, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Sildenafil
Sildenafil's therapeutic effect is mediated through the inhibition of PDE5, which leads to an accumulation of cGMP. This signaling cascade plays a critical role in vasodilation.
Caption: Sildenafil's mechanism of action.
Experimental Protocols
A sensitive and selective LC-MS/MS method for the simultaneous quantification of sildenafil and N-desmethylsildenafil in human plasma is detailed below. This protocol is based on protein precipitation for sample preparation, which is a rapid and effective technique for removing proteins from plasma samples.[6]
Materials and Reagents
-
Sildenafil reference standard
-
N-desmethylsildenafil reference standard
-
Sildenafil-d8 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Standard and Quality Control (QC) Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil, N-desmethylsildenafil, and sildenafil-d8 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the sildenafil and N-desmethylsildenafil stock solutions in a 50:50 (v/v) acetonitrile:water mixture to create calibration curve standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of sildenafil-d8 in 50:50 (v/v) acetonitrile:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the respective working standard solutions.
Sample Preparation (Protein Precipitation)
Caption: Protein precipitation workflow.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 or Biphenyl, e.g., 50 x 2.1 mm, 2.6 µm[6] |
| Mobile Phase A | 0.1% Formic acid in Water[6] or 2 mM Ammonium formate with 0.1% formic acid in water[7] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[8] |
| Flow Rate | 0.3 - 0.5 mL/min[6][7] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[4] |
| Gradient | Optimized for separation of analytes and IS from matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Sildenafil | N-desmethylsildenafil | Sildenafil-d8 (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 475.3[7] | 461.2[7] | 483.3[8] |
| Product Ion (m/z) | 100.1[7] or 283.3[8] | 283.3[7] | 108.1[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Data Analysis
-
Integrate the peak areas for sildenafil, N-desmethylsildenafil, and sildenafil-d8 for each sample, standard, and QC.
-
Calculate the peak area ratio (Analyte area / IS area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples and QCs from the calibration curve.
Method Validation Parameters
The developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[9][10] Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | The range of concentrations over which the method is accurate and precise. | Correlation coefficient (r²) > 0.99.[8] |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[10] |
| Precision | The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[8][10] |
| Recovery | The extraction efficiency of an analytical method. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The matrix factor should be consistent and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for a validated LC-MS/MS method for sildenafil and N-desmethylsildenafil.
Table 4: Example Quantitative Performance Data
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Sildenafil | 1.0 - 1000[7][11] | 1.0[7] | < 6.5[8] | < 6.5[8] | 86.5 - 105.7[8] |
| N-desmethylsildenafil | 0.5 - 500[11] | 1.0[7] | < 6.3[8] | < 6.3[8] | 96.8 - 114.4[8] |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of sildenafil and its active metabolite, N-desmethylsildenafil, in human plasma. The protocol, including a straightforward protein precipitation step, offers high throughput and sensitivity, making it suitable for pharmacokinetic and bioequivalence studies in a drug development setting. Proper method validation is essential to ensure the generation of high-quality and reliable data.
References
- 1. Sildenafil Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Sildenafil in Plasma for Pharmacokinetic Studies Using Homo Sildenafil-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] Its therapeutic action in conditions like erectile dysfunction and pulmonary arterial hypertension stems from its ability to enhance the effects of nitric oxide (NO) by preventing the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.[1]
To understand its efficacy, safety, and dosing regimens, robust pharmacokinetic (PK) studies are essential. These studies require the precise and accurate quantification of sildenafil in biological matrices, typically plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.
A critical component of a reliable bioanalytical LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as Homo Sildenafil-d5, is chemically and physically almost identical to the analyte (sildenafil). This similarity ensures that it behaves comparably during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in sample preparation and instrument response. The use of a deuterated internal standard is considered the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis.
This document provides a comprehensive protocol for the quantification of sildenafil in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Sildenafil's Mechanism of Action
Sildenafil exerts its pharmacological effect by influencing the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] During sexual stimulation, NO is released, which in turn activates the enzyme guanylate cyclase. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The elevated levels of cGMP act as a second messenger, leading to a cascade of events that result in the relaxation of smooth muscle in the corpus cavernosum and increased blood flow. Sildenafil's role is to inhibit PDE5, the enzyme responsible for breaking down cGMP.[2] By preventing cGMP degradation, sildenafil amplifies the NO signaling pathway, sustaining smooth muscle relaxation.[1]
Pharmacokinetic Properties of Sildenafil
Sildenafil is rapidly absorbed following oral administration, with an absolute bioavailability of approximately 41% due to first-pass metabolism.[3] Pharmacokinetic parameters are generally dose-proportional within the recommended range.[4] The drug is cleared from the body relatively quickly, with a plasma elimination half-life of about 3 to 4 hours.[3]
Table 1: Summary of Sildenafil Pharmacokinetic Parameters in Healthy Male Subjects (Fasted State)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Time to Peak Concentration) | 0.5 - 2.0 hours (median 60 mins) | [3][4] |
| Cmax (Peak Plasma Concentration) | Dose-dependent (e.g., ~440 ng/mL for 100 mg dose) | [3] |
| t1/2 (Elimination Half-Life) | 3 - 4 hours | [3] |
| Absolute Bioavailability | ~41% | [3] |
| Volume of Distribution (Vss) | 105 L | [4] |
| Metabolism | Primarily hepatic via CYP3A4 (major) and CYP2C9 (minor) |[4] |
Note: The presence of food, particularly a high-fat meal, can delay the absorption of sildenafil, resulting in a delayed Tmax and a reduction in Cmax.[3]
Experimental Protocol
This protocol outlines a method for the quantification of sildenafil in plasma using this compound as an internal standard (IS) with analysis by LC-MS/MS.
Materials and Reagents
-
Sildenafil reference standard
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (reagent grade)
-
Ultrapure Water
-
Human Plasma (with anticoagulant, e.g., K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil and this compound in methanol.
-
Working Standard Solutions: Perform serial dilutions of the sildenafil stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards. The concentration range should encompass the expected in-vivo concentrations (e.g., 1.0 - 1000.0 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 50 ng/mL) in acetonitrile. The optimal concentration should be determined based on instrument response.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC) sample, and unknown plasma sample.
-
Pipette 100 µL of the appropriate sample (standard, QC, or unknown) into the corresponding tube.
-
Add 25 µL of the IS working solution (this compound) to every tube except for blank samples.
-
To precipitate plasma proteins, add 300 µL of cold acetonitrile to each tube.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
References
- 1. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
Application Note: Solid-Phase Extraction (SPE) for the Quantification of Sildenafil in Human Plasma
Introduction
Sildenafil is a widely used medication for the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate and reliable quantification of sildenafil in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from complex biological matrices like plasma, leading to cleaner extracts and improved analytical sensitivity and accuracy. This application note provides a detailed protocol for the extraction of sildenafil from human plasma using SPE, followed by analysis with high-performance liquid chromatography (HPLC).
Principle of the Method
This protocol utilizes a reversed-phase SPE mechanism. Plasma samples are first pre-treated to precipitate proteins. The supernatant is then loaded onto a conditioned SPE cartridge. The sorbent retains sildenafil while more polar interferences are washed away. Finally, sildenafil is eluted from the cartridge with an organic solvent. The resulting extract is then evaporated and reconstituted in a suitable solvent for HPLC analysis.
Quantitative Data Summary
The following table summarizes the validation parameters of various analytical methods employing SPE for the determination of sildenafil in plasma.
| Parameter | Sildenafil | N-desmethyl sildenafil (Metabolite) | Reference |
| Linearity Range (ng/mL) | 2 - 800 | 4 - 800 | [1][2] |
| 3 - 1700 | - | [3] | |
| 20 - 1000 | - | [4][5] | |
| 1.0 - 1000.0 | 0.5 - 500.0 | [6] | |
| 2.00 - 1000 | - | [7] | |
| Recovery (%) | 83 ± 9 | 78 ± 5 | [1] |
| ~80 | ~80 | [2] | |
| 82.45 | - | [8] | |
| 95 ± 4 | - | [9] | |
| Limit of Detection (LOD) (ng/mL) | 1 | 1 | [1][2] |
| 20 | - | [4][5] | |
| Limit of Quantification (LOQ) (ng/mL) | 10 | - | [4][5] |
| 20 | - | [9] | |
| Intra-day Precision (RSD %) | ≤ 4 | ≤ 4 | [1][2] |
| < 6.5 | < 6.3 | [7] | |
| 1.5 - 5.1 | 1.3 - 3.1 | [6] | |
| Inter-day Precision (RSD %) | ≤ 12 | ≤ 12 | [1][2] |
| < 6.5 | < 6.3 | [7] | |
| 2.2 - 3.4 | 2.8 - 4.3 | [6] | |
| Intra-day Accuracy (%) | ≤ 6 (relative error) | ≤ 6 (relative error) | [1][2] |
| 86.50 - 105.67 | 96.83 - 114.40 | [7] | |
| 97.3 - 98.3 | 95.3 - 96.3 | [6] | |
| Inter-day Accuracy (%) | ≤ 4 (relative error) | ≤ 4 (relative error) | [1][2] |
| 96.7 - 97.2 | 95.0 - 97.2 | [6] |
Experimental Protocol
Materials and Reagents
-
Human plasma
-
Sildenafil citrate reference standard
-
Internal Standard (IS) (e.g., Diazepam, Sildenafil-d8)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Deionized water
-
Solid-Phase Extraction Cartridges (e.g., C18 or a polymer-based sorbent like poly(divinylbenzene-co-N-vinylpyrrolidone))[10]
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 0.5 mL of plasma in a centrifuge tube, add a known concentration of the internal standard.
-
Add an equal volume of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 820 x g for 5 minutes to pellet the precipitated proteins[1].
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol.
-
Equilibrate the cartridge by passing 3 mL of 0.1 M phosphate buffer (pH 6.0)[1]. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
To the collected supernatant, add 4 mL of 0.1 M phosphate buffer (pH 6.0)[1].
-
Load the entire volume of the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a suitable solvent to remove polar impurities. A common wash solution is a mixture of water and a small percentage of organic solvent. The exact composition may need optimization depending on the specific sorbent used.
-
-
Elution:
-
Elute the retained sildenafil and internal standard from the cartridge using 1 mL of acetonitrile[10]. Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[1].
-
Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase used for the HPLC analysis.
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the HPLC system.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction of Sildenafil from Plasma.
References
- 1. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 2. faa.gov [faa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sildenafil Quantification using Liquid-Liquid Extraction (LLE)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the quantification of sildenafil in biological matrices using the liquid-liquid extraction (LLE) method. Sildenafil is the active ingredient in several medications used to treat erectile dysfunction and pulmonary arterial hypertension.[1] Accurate quantification of sildenafil in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.[2][3]
Introduction to Sildenafil Quantification
Various analytical techniques are employed for the determination of sildenafil in biological fluids, including high-performance liquid chromatography with ultraviolet detection (HPLC-UV), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS).[4][5][6] Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte before instrumental analysis. Liquid-liquid extraction is a widely used sample preparation technique due to its simplicity, cost-effectiveness, and efficiency in providing a clean sample extract.[7][8]
This application note details a robust LLE protocol for the extraction of sildenafil from human plasma, followed by analysis using HPLC-UV. Additionally, a summary of quantitative data from various validated LLE-based methods is presented for comparison.
Experimental Protocols
Protocol: Liquid-Liquid Extraction of Sildenafil from Human Plasma for HPLC-UV Analysis
This protocol is a synthesis of methodologies reported in the scientific literature.[4][6][7]
1. Materials and Reagents:
-
Sildenafil citrate reference standard
-
Internal Standard (IS) solution (e.g., Paroxetine or Diazepam)[6][7]
-
Human plasma (blank and spiked)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diethyl ether
-
Dichloromethane
-
0.1 M Sodium Carbonate (Na2CO3)[6]
-
5% Perchloric acid solution[4]
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC system with UV detector
-
C18 analytical column (e.g., BDS C-18, 150 mm × 4.6 mm, 5 µm)[4]
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of sildenafil in methanol.
-
Prepare working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range of 2.00-200 ng/mL.[4]
-
Spike blank human plasma with the working standard solutions to prepare calibration standards and QC samples.
3. Extraction Procedure:
-
Pipette 1.0 mL of plasma sample (blank, standard, or unknown) into a 15 mL centrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add 200 µL of 0.1 M Na2CO3 to alkalinize the sample.[6]
-
Add 5 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40 v/v).[6]
-
Vortex the tube for 5-10 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
4. Back-Extraction (Optional but Recommended for Cleaner Samples): [4][7]
-
Reconstitute the dried residue in 1 mL of the extraction solvent.
-
Add 100 µL of 5% perchloric acid solution.[4]
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The acidic aqueous layer (bottom layer) now contains the protonated sildenafil. Carefully aspirate and discard the upper organic layer.
-
Inject a defined volume of the aqueous layer into the HPLC system.
5. HPLC-UV Analysis:
-
Mobile Phase: A mixture of water, acetonitrile, and triethylamine (e.g., 63:37:0.1, v/v/v), with the pH adjusted to 7.7.[4]
-
Flow Rate: 1.0 mL/min.[7]
-
Column: BDS C-18 column (150 mm × 4.6 mm, 5 µm).[4]
-
Injection Volume: 20 µL.
Quantitative Data Summary
The following table summarizes the performance characteristics of various LLE-based methods for sildenafil quantification reported in the literature.
| Analytical Method | Matrix | Linearity Range (ng/mL) | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| HPLC-UV | Human Plasma | 2.00 - 200 | > 78.4 | Not Reported | 2.00 | [4] |
| HPLC-UV | Rat Plasma | 10 - 1500 | 85.22 ± 4.54 | 5 | 10 | [7] |
| LC-MS/MS | Human Plasma | 1.0 - 1000 | > 90 | Not Reported | 1.0 | [9] |
| GC-MS | Human Urine | Not specified | Not specified | Not specified | Not specified | [5] |
| HPLC-UV | Human Plasma | 20 - 1000 | 86.6 - 89.8 | 10 | 20 | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Sildenafil.
Caption: Optional Back-Extraction Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.bcnf.ir [pubs.bcnf.ir]
- 4. Sensitive and rapid HPLC-UV method with back-extraction step for the determination of sildenafil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive and precise HPLC method with back-extraction clean-up step for the determination of sildenafil in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Homo Sildenafil-d5 in Therapeutic Drug Monitoring (TDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension. Therapeutic Drug Monitoring (TDM) of sildenafil is crucial for optimizing therapeutic outcomes, minimizing adverse effects, and personalizing dosage regimens, particularly in patients with comorbidities or those receiving concomitant medications that may alter its pharmacokinetics. Homo Sildenafil-d5, a deuterium-labeled analog of sildenafil, serves as an ideal internal standard for the quantification of sildenafil in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.
Application Notes
This compound is primarily utilized as an internal standard (IS) in bioanalytical methods for the determination of sildenafil concentrations in plasma and other biological fluids. The five deuterium atoms on the ethyl group of the piperazine ring provide a stable isotopic label with a mass shift that is sufficient for clear differentiation from the unlabeled analyte by a mass spectrometer, without significantly altering its physicochemical properties. This ensures that this compound co-elutes with sildenafil during chromatography and experiences similar ionization efficiency and fragmentation patterns, making it an excellent tool to compensate for analytical variability.
The typical workflow for TDM of sildenafil using this compound involves the collection of a patient's plasma sample, followed by protein precipitation and extraction of the analyte and the internal standard. The extract is then analyzed by a validated LC-MS/MS method. The ratio of the peak area of sildenafil to that of this compound is used to calculate the concentration of sildenafil in the sample, based on a calibration curve prepared with known concentrations of the drug.
Signaling Pathway of Sildenafil
Sildenafil exerts its therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). In the presence of nitric oxide (NO), which is released in response to sexual stimulation or by vascular endothelial cells, guanylate cyclase (GC) is activated, leading to an increase in cGMP levels. Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to the relaxation of smooth muscle cells and vasodilation.
Experimental Workflow for Sildenafil TDM
The following diagram illustrates the typical workflow for the therapeutic drug monitoring of sildenafil using this compound as an internal standard.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Sildenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve sildenafil citrate in methanol to obtain a final concentration of 1 mg/mL of sildenafil.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to achieve a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of sildenafil by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 (v/v) acetonitrile/water mixture to obtain a final concentration (e.g., 100 ng/mL), optimized based on instrument response.
Sample Preparation
-
To 100 µL of plasma sample (calibrator, quality control, or patient sample), add 20 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sildenafil: m/z 475.2 → 283.2
-
This compound: m/z 480.2 → 283.2
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Presentation
The following tables summarize typical validation parameters for an LC-MS/MS method for sildenafil quantification using a deuterated internal standard. Similar performance is expected when using this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = ax + b |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Sildenafil | 85 - 95 | 90 - 110 |
| This compound (IS) | 85 - 95 | 90 - 110 |
Conclusion
This compound is an essential tool for the accurate and precise therapeutic drug monitoring of sildenafil. The detailed protocols and methodologies provided herein offer a robust framework for researchers, scientists, and drug development professionals to establish and validate a reliable LC-MS/MS assay. The implementation of such assays can significantly contribute to the optimization of sildenafil therapy, ensuring patient safety and efficacy.
Application Note: Quantification of Sildenafil in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive overview and detailed protocols for the quantification of sildenafil in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described are intended for researchers, scientists, and professionals in drug development and clinical research. This document includes optimized instrument parameters, detailed experimental protocols for sample preparation, and validation data.
Introduction
Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5) and is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate and reliable quantification of sildenafil in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies of sildenafil.
I. LC-MS/MS Instrument Parameters
The successful detection of sildenafil by LC-MS/MS relies on the careful optimization of chromatographic separation and mass spectrometric detection parameters. Positive electrospray ionization (ESI) is commonly used for the analysis of sildenafil.[1]
Table 1: Mass Spectrometry Parameters for Sildenafil Detection
| Parameter | Recommended Setting | Notes |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Atmospheric Pressure Chemical Ionization (APCI) in positive mode can also be utilized.[2] |
| Precursor Ion (Q1) | m/z 475.2, 475.3, or 475.4 | Represents the [M+H]⁺ ion of sildenafil.[1][3] |
| Product Ions (Q3) | m/z 283.2, 283.3, 100.1, 311.0 | The transition m/z 475.2 → 283.2 is frequently used for quantification.[1] The transition m/z 475.3 → 100.1 is also a common choice.[3] |
| Collision Energy (CE) | Instrument Dependent (Typically 20-40 eV) | This parameter requires optimization for the specific instrument being used. As a starting point, a collision energy of approximately 35 eV can be used for the m/z 475 -> 283 transition. |
| Internal Standard (IS) | Sildenafil-d8 or Tadalafil | A deuterated internal standard like Sildenafil-d8 is recommended to compensate for matrix effects and variations in extraction and ionization.[1] |
| IS Precursor Ion (Q1) | m/z 483.2 (for Sildenafil-d8) | Represents the [M+H]⁺ ion of the internal standard.[1] |
| IS Product Ion (Q3) | m/z 283.2 (for Sildenafil-d8) | [1] |
Table 2: Chromatographic Conditions for Sildenafil Analysis
| Parameter | Recommended Setting | Notes |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 2.6 µm) | Other columns such as Kinetex Biphenyl can also provide good separation. |
| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Acetate in Water | [1][3] |
| Mobile Phase B | Acetonitrile or Methanol | [1][3] |
| Flow Rate | 0.3 - 0.6 mL/min | [3] |
| Injection Volume | 5 - 10 µL | |
| Column Temperature | 40 - 45 °C | [1] |
| Elution Mode | Isocratic or Gradient | An isocratic method with a high percentage of organic phase (e.g., 90% acetonitrile) can provide rapid analysis.[1] A gradient elution may be necessary to separate sildenafil from its metabolites or other co-eluting compounds.[3] |
II. Experimental Protocols
A. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil and the internal standard (e.g., Sildenafil-d8) in methanol.
-
Working Standard Solutions: Perform serial dilutions of the sildenafil stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the internal standard stock solution with the same diluent to a concentration that provides an adequate response on the LC-MS/MS system.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentration levels.
B. Plasma Sample Preparation
The choice of sample preparation method depends on the desired level of sample cleanup, throughput, and the complexity of the matrix. Three common methods are detailed below.
This is a rapid and simple method suitable for high-throughput analysis.[3]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LLE provides a cleaner extract compared to PPT by removing more matrix components.
Protocol:
-
To 200 µL of plasma sample in a glass tube, add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of chloroform, 2-propanol, and n-heptane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
SPE offers the most thorough sample cleanup, leading to reduced matrix effects and improved sensitivity.[2]
Protocol:
-
Condition an appropriate SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
III. Data Presentation
The following tables summarize the quantitative performance data for sildenafil analysis obtained from various validated LC-MS/MS methods.
Table 3: Linearity and Limit of Quantification (LOQ)
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |
| 2 - 800 | 2 | > 0.999 | [2] |
| 10 - 400 | 10 | 0.99764 | [1] |
| 2 - 1,000 | 2 | > 0.99 | [3] |
| 5 - 1,200 | 5 | Not Specified | |
| 1.0 - 1000 | 1.0 | Not Specified | [3] |
Table 4: Precision and Accuracy
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| 50 | ≤ 4 | ≤ 12 | ≤ 6% relative error | [2] |
| 200 | ≤ 4 | ≤ 12 | ≤ 4% relative error | [2] |
| Not Specified | < 6.5 | < 6.5 | 86.50 - 105.67 | [3] |
| Not Specified | < 10 | < 10 | > 99 | [3] |
IV. Mandatory Visualizations
Caption: Experimental workflow for sildenafil quantification in plasma.
Caption: Fragmentation pathway of sildenafil in MS/MS.
References
Quantitative Assay of Sildenafil in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] This mechanism of action makes it an effective treatment for erectile dysfunction and pulmonary arterial hypertension.[3][4][5][6][7] The quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil, in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[8][9] This document provides detailed application notes and protocols for the quantitative analysis of sildenafil using state-of-the-art analytical techniques.
Sildenafil Signaling Pathway
Sildenafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. In the corpus cavernosum, sexual stimulation leads to the release of NO, which activates soluble guanylate cyclase (sGC).[3][8][10] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in decreased intracellular calcium levels and smooth muscle relaxation, causing vasodilation and penile erection.[1][11] Sildenafil inhibits PDE5, the enzyme that degrades cGMP, thereby prolonging the action of cGMP and enhancing the erectile response.[8][10]
Caption: Sildenafil's Mechanism of Action in the NO/cGMP Pathway.
Quantitative Analysis Methods
Several analytical methods are available for the quantification of sildenafil in biological matrices. The most common and robust methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
LC-MS/MS Method
LC-MS/MS is the gold standard for the bioanalysis of sildenafil due to its high sensitivity, selectivity, and specificity.[8]
Experimental Workflow:
Caption: General workflow for quantitative analysis of sildenafil by LC-MS/MS.
Detailed Protocol:
a. Sample Preparation:
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma, add 50 µL of internal standard (IS) solution (e.g., sildenafil-d8 or tadalafil).[3][9][10]
-
Add 1 mL of extraction solvent (e.g., chloroform/2-propanol/n-heptane (25:10:65, v/v/v)).[4]
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.[4]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C8 and cation-exchange mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.[12]
-
Load 200 µL of plasma (pre-spiked with IS) onto the cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
-
-
Protein Precipitation (PPT):
b. LC-MS/MS Conditions:
| Parameter | Typical Conditions |
| LC System | Agilent 1200 series or equivalent[8] |
| Column | C18 column (e.g., Kinetex 2.6u C18, 50 x 4.6 mm)[10] |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Gradient elution is commonly used.[3] |
| Flow Rate | 0.4 - 0.8 mL/min[10] |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Agilent 6440)[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive mode[10] |
| MRM Transitions | Sildenafil: m/z 475.4 → 283.3; N-desmethyl sildenafil: m/z 461.4 → 283.2; Sildenafil-d8 (IS): m/z 483.3 → 283.2[3] |
c. Validation Parameters:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | Calibration curve with a correlation coefficient (r²) > 0.99 over a range of 1.0 - 1000 ng/mL.[3] |
| Accuracy & Precision | Intra- and inter-day precision (%RSD) < 15% (20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[3] |
| Recovery | Consistent and reproducible extraction recovery across the concentration range. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from endogenous matrix components. |
| Stability | Analyte stability evaluated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.[11] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically around 0.5 - 2.0 ng/mL).[4][12] |
HPLC-UV Method
HPLC-UV is a more accessible and cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.
Detailed Protocol:
a. Sample Preparation:
Similar sample preparation techniques as for LC-MS/MS (LLE, SPE, or PPT) can be employed.
b. HPLC-UV Conditions:
| Parameter | Typical Conditions |
| HPLC System | Standard HPLC system with a UV detector. |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | Isocratic mixture of a buffer (e.g., 10 mM Na₂HPO₄, pH 7.5) and acetonitrile (e.g., 45:55, v/v). |
| Flow Rate | 0.8 - 1.0 mL/min[1] |
| Injection Volume | 20 - 50 µL |
| UV Detection | 220 - 240 nm[1] |
| Internal Standard | Caffeine or another suitable compound. |
c. Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | Calibration curve with a correlation coefficient (r²) > 0.99 over a range of 0.05 - 10 µg/mL. |
| Accuracy & Precision | Intra- and inter-day precision (%RSD) < 15% (20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[1] |
| Recovery | Consistent and reproducible extraction recovery. |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified (e.g., 0.02 µg/mL). |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., 0.05 µg/mL). |
Quantitative Data Summary
The following tables summarize typical quantitative data for sildenafil analysis using LC-MS/MS and HPLC-UV methods as reported in the literature.
Table 1: LC-MS/MS Method Performance
| Parameter | Sildenafil | N-desmethyl sildenafil | Reference(s) |
| Linearity Range (ng/mL) | 2.00 - 1000 | 2.00 - 1000 | [3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [3] |
| Intra-day Precision (%RSD) | < 6.5% | < 6.3% | [3] |
| Inter-day Precision (%RSD) | < 6.5% | < 6.3% | [3] |
| Accuracy (%) | 86.50 - 105.67 | 96.83 - 114.40 | [3] |
| LOQ (ng/mL) | 1.0 | 1.0 | [12] |
Table 2: HPLC-UV Method Performance
| Parameter | Sildenafil | Reference(s) |
| Linearity Range (µg/mL) | 0.05 - 10 | |
| Correlation Coefficient (r²) | > 0.999 | [11] |
| Intra-day Precision (%RSD) | < 5.05% | |
| Inter-day Precision (%RSD) | < 11.94% | |
| Accuracy (%) | Within acceptable limits | |
| LOD (µg/mL) | 0.02 | |
| LOQ (µg/mL) | 0.05 |
Conclusion
The choice between LC-MS/MS and HPLC-UV for the quantitative analysis of sildenafil in biological matrices depends on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for pharmacokinetic studies and analyses requiring low detection limits. HPLC-UV provides a reliable and cost-effective alternative for applications where higher concentrations of sildenafil are expected. Proper method development and validation are essential to ensure accurate and reproducible results for any chosen technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of nitric oxide in erectile dysfunction: implications for medical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sildenafil: a PDE5 Inhibitor | Pharmacology Mentor [pharmacologymentor.com]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Nitric Oxide in Erectile Dysfunction: Implications for Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterium Exchange in Labeled Internal Standards
Welcome to the Technical Support Center for troubleshooting issues related to deuterium exchange in labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for my labeled internal standard?
Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical reaction where a deuterium atom on your labeled internal standard is replaced by a hydrogen atom from the surrounding environment, such as from a protic solvent.[1][2] This can compromise the accuracy and reproducibility of your quantitative analysis by:
-
Decreasing the signal of the deuterated internal standard: As deuterium atoms are replaced by hydrogen, the mass of the internal standard changes, leading to a lower signal at the expected mass-to-charge ratio (m/z).[3][4]
-
Artificially increasing the analyte signal: If the internal standard loses all of its deuterium labels, it becomes indistinguishable from the unlabeled analyte, leading to an overestimation of the analyte's concentration.[4][5]
Q2: Which factors influence the rate of deuterium exchange?
Several factors can influence the rate of deuterium exchange:
-
pH: The rate of exchange is catalyzed by both acids and bases.[1] The minimum exchange rate is typically observed in the pH range of 2.5 to 3.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[2][3]
-
Solvent Composition: Protic solvents, such as water and methanol, are sources of hydrogen and can facilitate exchange.[2] Aprotic solvents like acetonitrile and DMSO are generally preferred for long-term storage.
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule.[3] Labels on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and prone to rapid exchange.[3] Deuterium atoms on carbons adjacent to heteroatoms or carbonyl groups are also more susceptible to exchange.[3] Labels on aromatic rings or stable aliphatic chains are generally more robust.[5]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can also influence the local pH and contribute to exchange.[5]
Q3: I'm observing a gradual decrease in the signal of my deuterated internal standard over a sequence of injections. Could this be deuterium exchange?
Yes, a progressive loss of the internal standard signal over time is a strong indicator of deuterium exchange, especially if the standard is stored in a protic solvent or at a non-optimal pH in the autosampler.[3] This suggests that the internal standard is not stable under the analytical conditions. To confirm this, you can perform a stability study by incubating the standard in your mobile phase or sample diluent and analyzing it at different time points.[3]
Q4: Are there more stable alternatives to deuterium-labeled internal standards?
Yes, internal standards labeled with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are generally not susceptible to exchange under typical analytical conditions.[6] While these standards offer greater stability, they are often more expensive and synthetically challenging to produce.[6][7]
Troubleshooting Guides
Issue 1: Suspected Deuterium Exchange Leading to Poor Reproducibility
Symptoms:
-
Decreasing internal standard peak area over time.[3]
-
Inaccurate and imprecise quantitative results.
-
Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium exchange.
Issue 2: Isotopic Crosstalk in the Mass Spectrometer
Symptoms:
-
A signal is detected in the internal standard's mass transition that increases with the analyte concentration in samples without the internal standard.[5]
-
Non-zero intercept in the calibration curve.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isotopic crosstalk.
Data Presentation
The following table summarizes the relative risk of deuterium exchange under various conditions. For quantitative assessment of your specific internal standard, please refer to the experimental protocols below.
| Parameter | Condition | Relative Risk of Deuterium Exchange | Recommendations |
| Label Position | On Heteroatom (-OH, -NH, -SH) | Very High | Avoid; use standards with labels on stable positions.[3] |
| Alpha to Carbonyl or Heteroatom | High | Use with caution; perform rigorous stability testing.[5] | |
| Aromatic Ring or Aliphatic Chain | Low | Preferred for stability.[5] | |
| pH of Solution | < 2 or > 8 | High | Avoid for storage and sample preparation if possible.[1] |
| 4 - 6 | Medium | Monitor stability closely. | |
| 2.5 - 3 or ~7 | Low | Optimal for minimizing exchange or for physiological relevance.[1] | |
| Storage Temperature | 37°C (Incubator) | High | Minimize exposure time.[5] |
| Room Temperature (~25°C) | Medium | Suitable for short-term storage; monitor stability. | |
| 4°C (Refrigerator) | Low | Recommended for short to medium-term storage.[3] | |
| -20°C to -80°C (Freezer) | Very Low | Ideal for long-term storage of stock solutions.[2] | |
| Solvent | Protic (Water, Methanol) | High | Use for immediate analysis; avoid for long-term storage.[2] |
| Aprotic (Acetonitrile, DMSO) | Low | Recommended for stock and working solutions. |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine the stability of a deuterated internal standard under specific pH, temperature, and solvent conditions.
Methodology:
-
Prepare Test Solutions:
-
Prepare solutions of your deuterated internal standard in the relevant biological matrix or solvent at different pH values (e.g., acidic, neutral, basic).[5]
-
A typical starting concentration could be the concentration used in your analytical method.
-
-
Incubation:
-
Sample Quenching and Processing:
-
Immediately stop any further exchange in the collected aliquots by adding a protein precipitation solvent (e.g., ice-cold acetonitrile) and storing at -20°C or colder.[5]
-
After the final time point, process all samples according to your established analytical method.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS.
-
Monitor the peak areas of both the deuterated internal standard and the potential unlabeled analyte that would form upon exchange.[5]
-
-
Data Analysis:
-
Plot the peak area of the deuterated internal standard and the unlabeled analyte against time for each condition.
-
A decrease in the internal standard's peak area with a corresponding increase in the analyte's peak area indicates deuterium exchange.
-
Protocol 2: Evaluating Isotopic Crosstalk from the Analyte
Objective: To determine if the unlabeled analyte is contributing to the signal of the deuterated internal standard.
Methodology:
-
Prepare Calibration Standards:
-
LC-MS/MS Analysis:
-
Analyze the calibration standards using your established LC-MS/MS method.
-
Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard in all samples.[5]
-
-
Data Analysis:
-
Calculate the peak area of the signal observed in the internal standard channel for each calibrant.
-
Plot the observed peak area in the internal standard channel against the analyte concentration.[5]
-
A linear relationship with a positive slope indicates isotopic crosstalk from the analyte.
-
Protocol 3: Assessing the Purity of the Deuterated Internal Standard
Objective: To determine the chemical and isotopic purity of the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration Solution:
-
Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in your analytical method.[3]
-
-
Mass Spectrometric Analysis:
-
Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass scan range to observe the full isotopic distribution.[3]
-
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the various deuterated species.[3]
-
Calculate the isotopic purity by comparing the peak intensity of the desired deuterated species to the sum of all related isotopic peaks.
-
Reputable suppliers should provide a certificate of analysis with this information.[3]
-
By following these troubleshooting guides and experimental protocols, you can effectively identify, mitigate, and prevent issues related to deuterium exchange in your labeled internal standards, leading to more accurate and reliable analytical results.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing chromatographic shift between analyte and deuterated standard
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering chromatographic shifts between a target analyte and its corresponding deuterated internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A chromatographic shift between an analyte and its deuterated internal standard (IS) is a known phenomenon often referred to as the "isotope effect".[1] In reversed-phase chromatography, deuterated compounds tend to be slightly less lipophilic than their non-deuterated counterparts, which can cause them to elute slightly earlier.[2][3] This effect can be more pronounced when a higher number of deuterium atoms are present in the internal standard molecule.[3][4] While stable isotope-labeled (SIL) internal standards are considered ideal due to their similar physicochemical properties to the analyte, this slight difference can lead to observable separation.[5]
Q2: Why is a chromatographic shift between the analyte and internal standard a significant problem?
The primary assumption when using a SIL internal standard is that it will co-elute perfectly with the analyte.[3] This co-elution ensures that both compounds experience the same matrix effects, such as ion suppression or enhancement, during their passage through the LC-MS system.[1][3] If the analyte and the internal standard separate chromatographically, they may be affected differently by these matrix components. This differential effect can lead to inadequate correction, compromising the accuracy and precision of the quantitative results.[1][3]
Q3: What is considered an acceptable retention time difference between an analyte and its internal standard?
The acceptable tolerance for retention time (RT) variation can depend on regulatory guidelines and the specific requirements of the analytical method. The ultimate goal is to achieve the best possible co-elution to ensure accurate correction for matrix effects.[3] However, some general guidelines exist.
For relative retention time (RRT), which is the ratio of the analyte's RT to the internal standard's RT, regulatory guidance from the European Commission suggests specific tolerances.[6][7] Other method-specific criteria are often established during method validation.[7][8]
Table 1: General Guidelines for Acceptable Retention Time Variation
| Parameter | Chromatography Type | Acceptance Criteria |
| Relative Retention Time (RRT) | Liquid Chromatography (LC) | ± 2.5%[6][7] |
| Relative Retention Time (RRT) | Gas Chromatography (GC) | ± 0.5%[6][7] |
| Absolute Retention Time | General HPLC | ± 0.1 minutes (method-dependent)[8] |
| Absolute Retention Time | General HPLC | ± 0.02 - 0.06 minutes (instrument-dependent)[9] |
Q4: How can I troubleshoot and minimize the chromatographic shift to achieve co-elution?
If you observe a significant and inconsistent shift between your analyte and deuterated standard, you should optimize your chromatographic method. The goal is to adjust conditions to make the analyte and internal standard elute as closely as possible.
Below is a troubleshooting workflow and detailed experimental protocols to help minimize the shift.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Adjusting Mobile Phase Composition
The mobile phase composition is a critical factor influencing chromatographic selectivity.[10] By systematically altering its components, you can modify the interactions between the analytes and the stationary phase to improve co-elution.[1][10]
Methodology:
-
Prepare a Series of Mobile Phases:
-
Vary Organic Modifier Content: Prepare mobile phases with slightly different organic-to-aqueous ratios. For example, if your current method uses 60% acetonitrile, prepare and test mobile phases with 58%, 59%, 61%, and 62% acetonitrile.
-
Adjust Buffer pH or Concentration: If using a buffer, prepare mobile phases with small, incremental changes in pH (e.g., ± 0.1-0.2 pH units) or buffer concentration. The pH can influence the ionization state of analytes, thereby affecting their retention.[10]
-
Change Organic Modifier: If possible, test an alternative organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
-
-
Systematic Injection and Analysis:
-
Equilibrate the column thoroughly with each new mobile phase composition before injection.
-
Inject a solution containing both the analyte and the deuterated internal standard.
-
Overlay the resulting chromatograms for each condition.
-
-
Evaluate Results:
-
Measure the difference in retention time (ΔRT) between the analyte and the internal standard for each condition.
-
Identify the mobile phase composition that provides the minimum ΔRT and maintains acceptable peak shape and resolution from other matrix components.
-
Protocol 2: Modifying Column Temperature
Column temperature affects solvent viscosity and the kinetics of analyte interaction with the stationary phase.[11][12][13] Adjusting the temperature can alter selectivity and may be sufficient to resolve the chromatographic shift.[11]
Methodology:
-
Establish a Baseline:
-
Ensure your LC system has a thermostatted column compartment.[14]
-
Perform an injection at your current method's temperature and record the retention times and ΔRT.
-
-
Systematic Temperature Adjustment:
-
Increase or decrease the column temperature in small increments (e.g., 2-5°C). Even subtle changes can be effective.[11] In many LC methods, column temperatures are set between 35-45°C but can be increased.[13]
-
Allow the column to fully equilibrate at each new temperature before injecting the sample. Temperature gradients between the solvent and the column can cause peak broadening.[13]
-
-
Analysis and Evaluation:
-
For each temperature setting, inject the analyte/IS solution and record the retention times. Increasing temperature generally reduces retention times.[11][13]
-
Compare the ΔRT across the tested temperature range.
-
Select the temperature that provides the best co-elution while maintaining overall chromatographic performance. Be aware that excessively high temperatures can risk analyte degradation.[15]
-
Alternative Solutions
If optimizing the mobile phase and temperature does not resolve the issue, consider these alternatives:
-
Change the Column: A column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) or even a column with a lower resolving power might reduce the separation between the analyte and its deuterated analog.[1][3]
-
Use a Different Internal Standard: If available, an internal standard labeled with a heavy isotope like ¹³C or ¹⁵N is preferable.[1] These standards have a smaller mass difference and are much less prone to chromatographic shifts compared to their deuterated counterparts.[1][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Retention time variation and peak identification - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. How does increasing column temperature affect LC methods? [sciex.com]
- 14. LC Troubleshooting—Retention Time Shift [restek.com]
- 15. youtube.com [youtube.com]
- 16. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
minimizing matrix effects in sildenafil bioanalysis by LC-MS/MS
Welcome to the technical support center for the bioanalysis of sildenafil using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of sildenafil?
A: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting, undetected substances from the biological matrix (e.g., plasma, blood, urine).[1][2] These endogenous components, such as phospholipids, proteins, and salts, can either suppress or enhance the ionization of sildenafil and its internal standard (IS), leading to inaccurate and imprecise quantification.[2][3] In LC-MS/MS analysis, especially with electrospray ionization (ESI), matrix effects can compromise method accuracy, sensitivity, and reproducibility, making their evaluation and minimization critical for reliable bioanalytical results.[1][4]
Q2: How can I detect and quantify matrix effects in my sildenafil assay?
A: The most widely accepted method for quantifying matrix effects is the post-extraction spike method .[1][2] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat (pure) solvent at the same concentration.
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a robust method, the MF should be consistent, ideally between 0.75 and 1.25.[2] A qualitative assessment can also be performed using the post-column infusion technique, which helps identify retention time regions where suppression or enhancement occurs.[5][6][7]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for sildenafil?
A: The choice of sample preparation is crucial for minimizing matrix effects by removing interfering components like phospholipids.[8] While Protein Precipitation (PPT) is simple and fast, it is often insufficient as it does not effectively remove phospholipids, a major source of matrix effects.[1][3]
More effective techniques include:
-
Liquid-Liquid Extraction (LLE): This technique offers cleaner extracts than PPT by partitioning sildenafil into an organic solvent, leaving many matrix components behind.[9][10][11]
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for producing clean samples.[1][12] SPE provides superior selectivity by using a sorbent that retains the analyte while matrix interferences are washed away. Specialized phases, like HybridSPE, combine PPT with phospholipid removal for a streamlined and highly effective cleanup.[1][13]
Q4: How does the choice of an internal standard (IS) help mitigate matrix effects?
A: A suitable internal standard is essential for compensating for matrix effects.[2] The ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2] For this reason, a stable isotope-labeled (SIL) internal standard, such as sildenafil-d8, is considered the best choice.[2][9][14][15] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it provides the most effective compensation for signal variations caused by matrix effects, improving the accuracy and precision of the assay.
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A: Yes, optimizing chromatographic separation is a key strategy. The goal is to separate the elution of sildenafil from co-eluting matrix components, particularly phospholipids.[1] Strategies include:
-
Gradient Elution: Using a gradient mobile phase can help resolve sildenafil from interfering compounds.[14][15]
-
Column Choice: Employing a column with different selectivity (e.g., a biphenyl or pentafluorophenyl phase instead of a standard C18) can alter elution patterns and improve separation from matrix components.
-
Mobile Phase Modifiers: Adjusting the pH or adding modifiers to the mobile phase can improve peak shape and resolution.[16][17] For sildenafil, mobile phases often consist of acetonitrile and an aqueous buffer like ammonium acetate or ammonium formate with formic acid.[9][14][15]
Troubleshooting Guide
This guide addresses specific issues you may encounter during sildenafil bioanalysis.
Problem: High variability and poor reproducibility in quantification.
This is a classic sign of inconsistent matrix effects.
| Possible Cause | Recommended Action | Workflow |
| Insufficient Sample Cleanup | Endogenous materials, especially phospholipids, are likely co-eluting with your analyte. Move from a simple Protein Precipitation (PPT) to a more rigorous cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). | See Sample Preparation Workflow Diagram |
| Inappropriate Internal Standard (IS) | An analog IS may not co-elute perfectly with sildenafil, failing to compensate for matrix effects. | Switch to a stable isotope-labeled (SIL) internal standard like sildenafil-d8 .[9][14][15] This is the most effective way to compensate for ionization variability. |
| Chromatographic Co-elution | Matrix components are eluting at the same retention time as sildenafil. | Modify your LC gradient to better separate the analyte from the matrix front. Consider a different column chemistry to alter selectivity. |
Problem: Significant ion suppression is observed (Matrix Factor < 0.8).
Ion suppression leads to reduced sensitivity and may cause the assay to fail at the lower limit of quantification (LLOQ).
| Possible Cause | Recommended Action | Workflow |
| Phospholipid Interference | Phospholipids are a primary cause of ion suppression in ESI positive mode.[8] | Implement a specific phospholipid removal step. Techniques like HybridSPE-Precipitation or other dedicated phospholipid removal plates can remove over 99% of phospholipids.[1][8] |
| Poor Chromatographic Separation | Sildenafil is eluting in a "zone" of high matrix interference. | Use the post-column infusion technique to identify clean elution windows. Adjust the LC gradient so that sildenafil elutes in a region with minimal suppression. |
| Sample Dilution | High concentrations of matrix components are overwhelming the ion source. | If sensitivity allows, diluting the sample extract can sometimes reduce the concentration of interfering components and lessen the matrix effect.[5] |
Data & Methodologies
Table 1: Comparison of Sample Preparation Techniques
| Technique | Typical Recovery (%) | Matrix Effect Mitigation | Notes | References |
| Protein Precipitation (PPT) | >90% | Low. Does not effectively remove phospholipids, a major source of matrix effects. | Simple and fast, but often leads to significant matrix effects.[3] | [14],[15] |
| Liquid-Liquid Extraction (LLE) | >87% | Moderate to High. Provides cleaner extracts than PPT by partitioning the analyte away from polar interferences. | A good balance between cleanliness, recovery, and complexity. | [9],[10],[11] |
| Solid-Phase Extraction (SPE) | ~80% | High. Considered the gold standard for removing interferences, providing the cleanest extracts. | Can require more method development but is highly effective.[12] Specialized phases can target specific interferences like phospholipids. | [1],[12] |
Table 2: Example LC-MS/MS Parameters for Sildenafil Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LC Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Zorbax SB C18 (75 mm x 4.6 mm, 3.5 µm) | XTerra MS C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 2 mM Ammonium Formate + 0.1% Formic Acid in Water | 10 mM Ammonium Acetate | Isocratic Mobile Phase (not specified) |
| Mobile Phase B | Acetonitrile | Acetonitrile | - |
| Elution Type | Gradient | Isocratic (5:95 A:B) | Isocratic |
| Flow Rate | 0.3 mL/min | 0.6 mL/min | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Sildenafil) | m/z 475.3 → 100.1 | m/z 475.2 → 283.4 | m/z 475.1 → 283.3 |
| MRM Transition (IS: Sildenafil-d8) | m/z 461.2 → 283.3 | m/z 483.4 → 283.4 | Not Specified |
| Reference | [14] | [9] | [1] |
Experimental Protocols
Protocol 1: Assessing Matrix Effect via Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract six different lots of blank biological matrix (e.g., human plasma) using your final, validated sample preparation method.
-
Prepare Post-Spike Samples (Set A): Spike the extracted blank matrix from each lot with sildenafil and its IS at low and high QC concentrations.
-
Prepare Neat Solvent Samples (Set B): Prepare solutions of sildenafil and its IS in the final reconstitution solvent (neat solution) at the same low and high QC concentrations.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte: MF = (Mean Peak Area from Set A) / (Mean Peak Area from Set B)
-
Calculate the IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (%CV) of the IS-normalized MF across the six lots should be ≤15%.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[14]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in mobile phase, if necessary.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Pipette 1 mL of plasma sample into a glass tube.
-
Add the internal standard solution.
-
Add a basifying agent (e.g., NaOH) to adjust the pH to ~9.5.[10][11]
-
Add 3 mL of an organic extraction solvent mixture (e.g., chloroform/2-propanol/n-heptane).[10][11]
-
Vortex or agitate for 10 minutes.
-
Centrifuge for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for injection.
Visualized Workflows
Caption: A workflow diagram for troubleshooting matrix effects.
Caption: Comparison of common sample preparation workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 13. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
- 17. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Sildenafil Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric analysis of sildenafil.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of mass spectrometry source conditions for sildenafil analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).
| Issue | Potential Cause | Recommended Action |
| No or Low Sildenafil Signal | Incorrect ionization mode. | Sildenafil ionizes best in positive ion mode . Ensure your mass spectrometer is set to detect positive ions. |
| Inappropriate precursor ion selection. | The primary protonated molecule for sildenafil is [M+H]⁺ at m/z 475.4 . Verify that you are monitoring this precursor ion in your MS1 scan.[1][2] | |
| Suboptimal mobile phase composition. | An acidic mobile phase promotes protonation. Use a mobile phase containing an additive like 0.1% formic acid in both the aqueous and organic phases.[2] | |
| Insufficient source temperature. | Inadequate desolvation can lead to poor ionization efficiency. Optimize the desolvation temperature, typically in the range of 350-500 °C . | |
| Low capillary/sprayer voltage. | The capillary voltage is crucial for generating a stable electrospray. Optimize this parameter, typically between 3.0 and 5.5 kV . | |
| Inconsistent or Unstable Signal | Fluctuations in spray. | Check for blockages in the LC system or the ESI needle. Ensure a consistent and fine spray. |
| Incompatible mobile phase flow rate. | For standard ESI sources, flow rates of 0.2-0.6 mL/min are common. Ensure your flow rate is compatible with your source and that nebulizing and drying gas flows are optimized accordingly.[2] | |
| Matrix effects from the sample. | Implement a sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. | |
| Poor Fragmentation or No Product Ions | Inadequate collision energy. | The collision energy required for fragmentation will vary between instruments. Perform a compound optimization experiment by infusing a sildenafil standard and ramping the collision energy to find the optimal setting for your desired product ions. |
| Incorrect product ion selection. | The most common and abundant product ion for sildenafil is at m/z 283.3 . Other significant product ions include m/z 100.1 and m/z 311.1.[2][3] | |
| Gas pressure in the collision cell is too low. | Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. | |
| High Background Noise or Contamination | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Carryover from previous injections. | Implement a robust needle and injection port washing procedure. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting ESI source parameters for sildenafil analysis?
A1: While optimal conditions vary by instrument, here are some typical starting parameters for sildenafil analysis in positive ion mode:
| Parameter | Typical Value Range |
| Capillary Voltage | 3.0 - 5.5 kV |
| Cone/Nozzle Voltage | 20 - 50 V |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/Hr |
| Nebulizer Gas Pressure | 3 - 7 Bar (or instrument equivalent) |
| Source Temperature | 120 - 150 °C |
Q2: Which precursor and product ions should I use for Multiple Reaction Monitoring (MRM) of sildenafil?
A2: For quantitative analysis of sildenafil using MRM, the following transitions are commonly used:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Common Use |
| Sildenafil | 475.4 | 283.3 | Quantifier[4] |
| Sildenafil | 475.4 | 100.1 | Qualifier[3] |
| Sildenafil | 475.4 | 311.1 | Qualifier[2] |
Q3: How can I improve the sensitivity of my sildenafil assay?
A3: To improve sensitivity, consider the following:
-
Optimize Mobile Phase: Ensure the presence of a proton source like formic acid to enhance ionization.
-
Fine-tune Source Parameters: Systematically optimize capillary voltage, desolvation temperature, and gas flows.
-
Sample Preparation: Utilize a sample clean-up method like SPE to reduce matrix suppression.
-
Use a High-Efficiency Column: A column with smaller particles can lead to sharper peaks and improved signal-to-noise.
Q4: What is a suitable internal standard for sildenafil analysis?
A4: A stable isotope-labeled version of sildenafil, such as sildenafil-d8 , is the ideal internal standard as it co-elutes and has similar ionization characteristics.[3] If a deuterated standard is unavailable, other structurally similar and stable compounds that do not interfere with sildenafil analysis can be used after thorough validation.
Experimental Protocols
Protocol 1: Sildenafil Stock and Working Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve sildenafil citrate in methanol to prepare a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for calibration and quality control samples.
Protocol 2: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., sildenafil-d8).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A flowchart of the sildenafil analysis workflow.
References
- 1. faa.gov [faa.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Handling Low Isotopic Purity in Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low isotopic purity in deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for quantitative analysis?
A1: Isotopic purity refers to the percentage of a deuterated standard that is fully deuterated at the designated positions.[1] Low isotopic purity signifies the presence of partially deuterated or non-deuterated analyte in the standard.[1] This is critical because the presence of the unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration in your samples.[1][2] For reliable quantitative results, high isotopic purity (typically ≥98%) is recommended.[3]
Q2: How can I verify the isotopic purity of my deuterated standard?
A2: The isotopic purity is typically stated on the Certificate of Analysis (CoA) provided by the manufacturer. However, you can experimentally verify it using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]
-
HRMS Analysis: A solution of the deuterated standard is infused directly into the mass spectrometer to acquire a high-resolution mass spectrum. The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are used to calculate the percentage of each isotopic species.[1][5]
-
NMR Analysis: The standard is dissolved in a suitable deuterated solvent, and a high-resolution proton NMR spectrum is acquired. The reduction or absence of signals at the deuterated positions, relative to other protons, helps estimate the degree of deuteration.[4][6]
Q3: What is H/D exchange and how can I prevent it?
A3: H/D exchange is a process where deuterium atoms on a molecule are replaced by hydrogen atoms from the surrounding environment, such as solvents.[1][7] This can lead to a loss of isotopic purity and compromise the accuracy of quantitative analysis.[2] Deuterium atoms are particularly susceptible to exchange when located at chemically labile positions, such as those attached to heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][7]
Troubleshooting H/D Exchange: [1][7]
-
Review Labeling Position: Check the CoA to ensure deuterium labels are on stable, non-exchangeable positions.
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible.
-
Optimize MS Source Conditions: High source temperatures can promote H/D exchange; use the minimum temperature necessary for efficient ionization.
-
Consider Alternatives: If exchange persists, consider a standard with more stable labeling or a ¹³C- or ¹⁵N-labeled internal standard.[1]
Q4: Why does my deuterated standard elute earlier than the analyte in reversed-phase chromatography?
A4: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This phenomenon, known as the "isotope effect," is due to the C-D bond being slightly shorter and stronger than the C-H bond, resulting in a minor difference in polarity.[1] While a small, consistent shift may not be problematic, complete co-elution is ideal for accurate correction of matrix effects.[8]
Troubleshooting Guide
This guide addresses common problems encountered due to low isotopic purity and related issues.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inaccurate or Inconsistent Quantitative Results | 1. Low isotopic purity of the internal standard.[1] 2. Presence of unlabeled analyte as an impurity in the standard.[2] 3. H/D exchange has occurred, altering the mass-to-charge ratio.[2] | 1. Verify the isotopic purity of the standard using HRMS or NMR.[1] 2. Correct for the contribution of the unlabeled analyte (see Experimental Protocols). 3. Implement strategies to prevent H/D exchange (see Q3 in FAQs).[1] |
| Non-Linear Calibration Curve | 1. Presence of unlabeled analyte in the deuterated standard disproportionately affects the response at different concentrations.[7] 2. Interference from naturally occurring isotopes of the analyte, especially with low-deuteration standards (e.g., D2).[1] | 1. Assess the isotopic purity and correct for the unlabeled analyte.[3] 2. Use an internal standard with a higher degree of deuteration (e.g., D4 or greater) or a ¹³C-labeled standard to shift the mass away from the analyte's isotopic cluster.[1] |
| Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte | Isotope effect causing a slight difference in retention time.[8] | 1. Adjust the mobile phase composition or gradient to minimize the separation.[1] 2. If adjustments are unsuccessful, a ¹³C-labeled internal standard is the ideal solution as it will have identical chromatographic behavior.[1] |
| Signal for Analyte in Blank Samples (Containing only Internal Standard) | The deuterated internal standard contains a significant amount of the unlabeled (d0) species.[9] | 1. Determine the contribution of the unlabeled analyte from the internal standard by analyzing a "zero sample" (blank matrix + internal standard).[3] 2. Subtract this contribution from all other samples or correct the calibration curve.[3] |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To experimentally determine the isotopic purity of a deuterated internal standard and quantify the contribution of the unlabeled analyte.
Methodology:
-
Prepare a High-Concentration D-IS Solution: Dissolve the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in the analytical method.
-
Acquire Full Scan Mass Spectra: Infuse the D-IS solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+3, M+4, etc.).
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.[3]
-
-
Correction Calculation:
-
Prepare a "zero sample" consisting of a blank matrix spiked with the deuterated internal standard at the working concentration.
-
Measure the peak area of the analyte in this zero sample. This area represents the contribution from the unlabeled impurity in the D-IS.
-
This value can be subtracted from the analyte peak area in all other samples.[3]
-
Protocol 2: Assessing H/D Exchange Stability
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
Methodology:
-
Sample Preparation: Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) at a concentration similar to that used in the analytical method.
-
Incubation: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.
-
Analysis: Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.
-
Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[8]
Visual Guides
Caption: Workflow for troubleshooting and correcting issues related to low isotopic purity.
Caption: Logical relationship between causes and consequences of deuterated standard issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. avantiresearch.com [avantiresearch.com]
Technical Support Center: Resolving Isomeric Interference in Sildenafil Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding isomeric interference in the analytical determination of sildenafil. Isomers, being compounds with the same molecular formula but different structural arrangements, can pose a significant challenge in chromatographic analysis, potentially leading to co-elution and inaccurate quantification. This guide offers practical solutions and detailed methodologies to help you identify and resolve these interferences.
Frequently Asked Questions (FAQs)
Q1: What are isomeric interferences in the context of sildenafil analysis, and why are they a concern?
A1: Isomeric interferences in sildenafil analysis refer to the presence of compounds that have the same molecular weight and elemental composition as sildenafil but differ in their chemical structure. These can include positional isomers, where functional groups are attached at different positions on the molecule, or stereoisomers (enantiomers and diastereomers) if chiral centers are present or introduced.
These isomers are a significant concern because they can have similar physicochemical properties to sildenafil, leading to co-elution in chromatographic methods like High-Performance Liquid Chromatography (HPLC).[1] Co-elution can result in an overestimation of the sildenafil concentration, leading to inaccurate batch release data, incorrect dosage formulation, and potential safety risks if an isomeric impurity has a different toxicological or pharmacological profile. Regulatory bodies like the ICH provide strict guidelines on the identification and control of impurities, including isomers.[2][3][4]
Q2: What are some known isomeric analogues of sildenafil that can cause interference?
A2: Several isomeric analogues of sildenafil have been identified, often as adulterants in counterfeit products. These can interfere with the analysis of legitimate sildenafil samples if present as cross-contamination or as process impurities. Examples include:
-
Positional Isomers: Compounds where the substituents on the phenyl ring are in different positions. For instance, propoxyphenyl sildenafil and isobutyl sildenafil are positional isomers.[5]
-
Structural Isomers: Compounds with the same molecular formula but different connectivity. Dimethylsildenafil and homosildenafil are examples of structural isomers that can be challenging to separate chromatographically.[5][6]
Q3: How can I determine if a co-eluting peak is an isomer of sildenafil?
A3: If you observe a peak that co-elutes or is closely resolved from your main sildenafil peak, a systematic investigation is necessary. The first step is to ensure your system is performing correctly by running a system suitability test. If the system is performing as expected, the following workflow can be adopted:
Caption: Workflow for Investigating a Suspected Isomeric Interference.
Troubleshooting Guide for Isomeric Interference
Q4: My sildenafil peak is broad, tailing, or splitting. Could an unresolved isomer be the cause, and how do I fix it?
A4: Yes, peak asymmetry or splitting can be a strong indicator of a co-eluting species, which may be an isomer.[3][7] Before modifying the method, first, ensure your HPLC system is not the source of the problem.
Initial System Checks:
-
Column Health: An old or contaminated column can lead to poor peak shape. Try flushing the column or replacing it.
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can cause peak broadening. Minimize the flow path from the injector to the detector.
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
If the issue persists after these checks, it is likely a co-elution problem requiring method optimization.
Caption: A logical approach to resolving co-eluting peaks in HPLC analysis.
Q5: I have confirmed a co-eluting isomer with the same m/z as sildenafil. How can I use mass spectrometry to differentiate and quantify them?
A5: Even without chromatographic separation, mass spectrometry offers powerful tools for isomer differentiation.
-
Tandem Mass Spectrometry (MS/MS): Isomers, despite having the same parent mass, often exhibit different fragmentation patterns upon collision-induced dissociation (CID). By carefully selecting unique product ions for each isomer, you can create distinct Multiple Reaction Monitoring (MRM) transitions for individual quantification.[7][8]
-
High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, there might be minute mass differences detectable by an HRMS instrument like an Orbitrap or TOF. This can help confirm the elemental composition and rule out other potential isobaric (same nominal mass but different elemental composition) interferences.[5][6]
The table below summarizes the characteristic product ions of sildenafil and some of its isomeric analogues, which can be used for their differentiation in MS/MS analysis.[5]
Table 1: MS/MS Product Ions for Differentiation of Sildenafil and Isomeric Analogues
| Compound | Precursor Ion (m/z) | Key Differentiating Product Ions (m/z) |
| Sildenafil | 475.2 | 99, 100, 283, 311 |
| Dimethylsildenafil | 489.2 | 113, 325 |
| Homosildenafil | 489.2 | 99, 100, 283 |
| Propoxyphenyl sildenafil | 503.2 | 99, 100, 325 |
| Isobutyl sildenafil | 503.2 | 99, 100, 325 (different relative intensities) |
Note: The fragmentation patterns can be instrument-dependent. It is crucial to analyze authentic reference standards of the isomers on your system to confirm the product ions and their relative intensities.
Experimental Protocols
Protocol 1: USP Method for Sildenafil Citrate and its Related Compounds
This method is adapted from the USP monograph for Sildenafil Citrate and is suitable for identifying and quantifying known related substances, including potential isomers like Sildenafil Related Compound A.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 15 cm; 5 µm packing (L1 as per USP).
-
Mobile Phase: A mixture of buffer, methanol, and acetonitrile (58:25:17, v/v/v).
-
Buffer Preparation: Dilute 7 mL of triethylamine with water to 1 L. Adjust with phosphoric acid to a pH of 3.0 ± 0.1.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 290 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Resolution: The resolution between sildenafil and sildenafil N-oxide should be not less than 2.5.
-
Tailing Factor: Not more than 1.5 for the sildenafil peak.
-
Relative Standard Deviation: Not more than 0.85% for replicate injections of the standard solution.
-
-
Analysis:
-
Inject the sample preparation and the standard preparation into the chromatograph.
-
Calculate the percentage of each impurity in the portion of Sildenafil Citrate taken. For the organic impurities test, the chromatogram should be run for at least three times the retention time of sildenafil.
-
Protocol 2: LC-MS/MS Method for Sildenafil and its Metabolite
This protocol provides a general framework for the LC-MS/MS analysis of sildenafil and can be adapted to include transitions for isomeric impurities.[9]
-
LC System:
-
Column: C18, 2.1 mm x 50 mm; 2.6 µm packing.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
Table 2: Comparison of HPLC Methods for Sildenafil Analysis
| Parameter | Method 1 (USP-like) | Method 2 (Fast LC) | Method 3 (Bioanalytical) |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.0) | Acetonitrile/Water/Triethylamine | Methanol/Ammonium Acetate |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.2 mL/min |
| Detection | UV at 290 nm | UV at 230 nm | UV at 290 nm |
| Run Time | ~20 min | <10 min | ~15 min |
| Reference | Adapted from | [10] | [11] |
This technical support center provides a starting point for addressing isomeric interference in sildenafil analysis. For specific and challenging separation problems, further method development and validation according to ICH guidelines are essential.[2][3]
References
- 1. youtube.com [youtube.com]
- 2. jordilabs.com [jordilabs.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
improving peak shape and resolution for sildenafil and metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of sildenafil and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges when separating sildenafil and its primary metabolite, N-desmethyl sildenafil?
The primary challenges in the analysis of sildenafil and N-desmethyl sildenafil are achieving adequate resolution between the two compounds and maintaining good peak shape. Peak tailing is a common issue, which can affect accurate quantification.[1][2][3] Additionally, ensuring high sensitivity is crucial, especially when analyzing biological samples with low concentrations of the analytes.[4][5]
Q2: What type of HPLC column is best suited for sildenafil analysis?
Reverse-phase C18 columns are the most frequently used and have demonstrated successful separation of sildenafil and its metabolites.[1][6][7] Phenyl-hexyl columns have also been used effectively, offering alternative selectivity.[4][8] For faster analysis times without compromising resolution, monolithic silica columns or columns with smaller particle sizes (e.g., 2.7 µm) can be employed.[3][6]
Q3: What is a typical mobile phase composition for the analysis of sildenafil and its metabolites?
A common mobile phase consists of a mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or phosphate buffer).[1][4][9] The pH of the aqueous phase is a critical parameter for optimizing peak shape and retention. Adjusting the pH to around 7.0 has been shown to be effective.[1] The use of additives like formic acid or triethylamine can also improve peak symmetry.[4][10]
Q4: How can I improve the sensitivity of my method for detecting sildenafil and its metabolites?
To enhance sensitivity, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method due to its high selectivity and sensitivity.[4][6] Using an electrospray ionization (ESI) source in positive ion mode is common for these compounds.[4] For HPLC-UV methods, selecting the wavelength of maximum absorbance, which is around 230-240 nm for sildenafil, is crucial.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic analytes and acidic silanol groups on the silica-based column packing. | - Adjust the mobile phase pH to be more basic (around 7.0) to suppress the ionization of silanols.[1] - Add a competing base, such as triethylamine, to the mobile phase to block the active sites on the stationary phase. - Use a column with end-capping or a base-deactivated stationary phase. |
| Poor Peak Shape (Fronting) | Sample overload or injecting the sample in a solvent stronger than the mobile phase. | - Reduce the concentration of the sample being injected. - Ensure the sample is dissolved in a solvent that is weaker than or has a similar composition to the mobile phase. |
| Poor Resolution between Sildenafil and N-desmethyl sildenafil | Inadequate separation efficiency of the column or non-optimal mobile phase composition. | - Optimize the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. - Decrease the flow rate to increase the number of theoretical plates and improve separation efficiency.[10] - Consider using a longer column or a column with a smaller particle size for higher efficiency.[6] - Evaluate a different stationary phase, such as a phenyl-hexyl column, for alternative selectivity.[4][8] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, flow rate, or column temperature. | - Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for proper functioning and deliver a consistent flow rate. - Use a column oven to maintain a stable column temperature. |
| Low Signal Intensity/Sensitivity | Suboptimal detection parameters, sample loss during preparation, or matrix effects (in LC-MS/MS). | - For UV detection, ensure the wavelength is set to the absorbance maximum of the analytes (around 230-240 nm).[9] - For MS/MS detection, optimize the ionization source parameters (e.g., spray voltage, gas flows) and collision energy for the specific analytes. - Improve sample extraction and clean-up procedures to minimize sample loss and matrix effects. A back-extraction step can help to eliminate interferences.[5] |
Experimental Protocols
Table 1: HPLC-UV Method for Sildenafil in Pharmaceutical Formulations
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | 0.2 M Ammonium Acetate Buffer : Acetonitrile (40:60 v/v), pH 7.0[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 240 nm[1] |
| Retention Time (Sildenafil) | ~5 min[1] |
Table 2: UPLC-MS/MS Method for Sildenafil and N-desmethyl sildenafil in Human Plasma
| Parameter | Condition |
| Column | Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Gradient | A gradient elution is typically used.[4] |
| Flow Rate | 0.2 mL/min[4] |
| Detection | Triple Quadrupole Mass Spectrometer with ESI+[6] |
| MRM Transitions | Sildenafil: m/z 475.4 → 283.3; N-desmethyl sildenafil: m/z 461.4 → 283.2[11] |
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape and resolution in sildenafil analysis.
Caption: The metabolic pathway of sildenafil to N-desmethyl sildenafil via CYP3A4.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and precise HPLC method with back-extraction clean-up step for the determination of sildenafil in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 7. researchgate.net [researchgate.net]
- 8. Narrowbore high-performance liquid chromatography for the simultaneous determination of sildenafil and its metabolite UK-103,320 in human plasma using column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. UPLC–MS/MS for the Simultaneous Determination of Sildenafil and <i>N</i>-Desmethyl Sildenafil [ouci.dntb.gov.ua]
Technical Support Center: Managing Ion suppression in Electrospray Ionization of Sildenafil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the electrospray ionization (ESI) mass spectrometry analysis of sildenafil.
Troubleshooting Guides
Problem: Low or no sildenafil signal intensity in my ESI-MS analysis.
Possible Cause: This is a classic symptom of ion suppression, where other components in your sample interfere with the ionization of sildenafil, leading to a reduced signal.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2][3][4]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like plasma. A cation exchange mechanism can be particularly useful for sildenafil.
-
Liquid-Liquid Extraction (LLE): LLE can also efficiently separate sildenafil from many matrix components.[5][6]
-
Protein Precipitation: While a simpler method, protein precipitation may not remove all interfering substances but can be a sufficient first step for some applications.[1][7]
-
-
Improve Chromatographic Separation: If interfering compounds co-elute with sildenafil, they will compete for ionization.
-
Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of both sildenafil and the interfering compounds.[2][8][9] This is only a viable option if the sildenafil concentration is high enough to remain detectable after dilution.
Problem: Inconsistent and irreproducible results for my quality control (QC) samples.
Possible Cause: Variability in the sample matrix between different samples can lead to varying degrees of ion suppression, causing inconsistent results.[2]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE is crucial to minimize the variability in matrix effects.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for ion suppression.[2][10] A SIL-IS, such as sildenafil-d8, has nearly identical chemical and physical properties to sildenafil and will be affected by ion suppression to the same extent. This allows for accurate quantification based on the analyte-to-internal standard ratio.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[1][2][3]
Problem: How can I confirm that ion suppression is occurring in my analysis?
Solution: The post-column infusion technique is a definitive way to identify regions of ion suppression in your chromatogram.[11] This involves infusing a constant flow of a sildenafil standard solution into the MS while injecting a blank matrix extract onto the LC column. A drop in the sildenafil signal at a specific retention time indicates the elution of interfering compounds from the matrix.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, in this case, sildenafil, is reduced by the presence of co-eluting components from the sample matrix.[1][2][8] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: What are the common causes of ion suppression in sildenafil analysis?
A2: Common causes of ion suppression include:
-
Endogenous matrix components: Salts, phospholipids, and other small molecules from biological samples like plasma or urine.[4][12]
-
Mobile phase additives: Some non-volatile buffers or ion-pairing agents can cause suppression.[9][13]
-
Exogenous contaminants: Plasticizers or other compounds introduced during sample collection and preparation.[1]
Q3: Is ESI or APCI more susceptible to ion suppression for sildenafil analysis?
A3: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][14] This is due to the different ionization mechanisms. ESI relies on the formation of charged droplets and solvent evaporation, which can be easily affected by matrix components. APCI, on the other hand, uses a gas-phase ionization process that is less prone to interference from non-volatile matrix components.
Q4: What are the typical ESI-MS/MS parameters for sildenafil analysis?
A4: While optimal parameters should be determined empirically on your specific instrument, the following table provides common mass transitions for sildenafil and its major metabolite, N-desmethyl sildenafil.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sildenafil | 475.2 | 283.4, 100.3 |
| N-desmethyl sildenafil | 461.3 | 283.4, 310.8 |
| Sildenafil-d8 (Internal Standard) | 483.4 | 283.4 |
(Data sourced from multiple studies)[5][6]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time windows where ion suppression occurs.
Materials:
-
Sildenafil standard solution (e.g., 1 µg/mL in mobile phase)
-
Syringe pump
-
Tee-union
-
Blank matrix extract (prepared using your standard sample preparation method)
-
LC-MS/MS system
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the sildenafil standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the sildenafil solution into the MS and acquire data in MRM or SIM mode for sildenafil. You should observe a stable baseline signal.
-
-
Blank Matrix Injection:
-
Inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the sildenafil signal throughout the run. Any significant drop in the baseline indicates a region of ion suppression.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sildenafil from Plasma
Objective: To clean up plasma samples and reduce matrix effects before LC-MS/MS analysis.
Materials:
-
Cation exchange SPE cartridges
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)
-
Plasma sample with internal standard (e.g., sildenafil-d8)
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Acidify the plasma sample with an acid like phosphoric acid to ensure sildenafil is in its cationic form.
-
-
Cartridge Conditioning:
-
Pass 1-2 mL of the conditioning solvent through the SPE cartridge.
-
Pass 1-2 mL of the equilibration solvent through the cartridge. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply a vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridge to elute sildenafil and the internal standard.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Solid-Phase Extraction (SPE) workflow for sildenafil.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. eijppr.com [eijppr.com]
- 13. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Homo Sildenafil-d5 in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homo Sildenafil-d5. The information is designed to address specific issues that may arise during the stability testing of processed samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in stability testing?
This compound is the deuterium-labeled version of Homo Sildenafil, an analog of Sildenafil.[1][2] Sildenafil is a phosphodiesterase-5 (PDE5) inhibitor.[3] In analytical testing, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds like this compound are commonly used as internal standards.[4] This is because their chemical and physical properties are very similar to the non-labeled analyte of interest, but they have a different mass, allowing for accurate quantification.
Q2: What are the typical storage conditions for this compound stock solutions?
While specific stability data for this compound is not extensively published, general recommendations for deuterated standards and sildenafil solutions can be followed. Stock solutions of sildenafil citrate have been shown to be stable for at least one month. It is advisable to store stock solutions at controlled room temperature or under refrigeration, protected from light.
Q3: How stable is sildenafil in processed biological samples like plasma?
Studies on sildenafil and its deuterated analogs (like Sildenafil-d3) have demonstrated good stability in plasma under various conditions.[5] Short-term stability has been confirmed for up to 24 hours at room temperature.[5] For long-term storage, sildenafil in plasma is stable for up to 78 days at -20°C and -70°C.[5] Sildenafil has also been found to be stable in blood for at least one week at 4°C.[6]
Q4: What are the main degradation pathways for sildenafil that could affect my results?
Sildenafil citrate is susceptible to degradation under certain conditions. It has been shown to be partially degraded by acid and alkali and completely degraded by oxidation.[7] However, it is relatively stable against heat and UV light when in a solid state.[7] Forced degradation studies on extemporaneous sildenafil suspensions showed stability against acid and base hydrolysis, dry heat, and light.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of samples containing this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent internal standard (this compound) signal | Degradation of the internal standard in the processed sample. | Review the sample processing and storage conditions. Ensure the pH is not strongly acidic or basic. Protect samples from strong oxidizing agents. |
| Inaccurate pipetting or dilution of the internal standard. | Verify the calibration and performance of all pipettes. Prepare fresh dilutions from the stock solution. | |
| Matrix effects. | Optimize the sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.[8] | |
| Analyte (Homo Sildenafil) degradation | Improper sample storage. | Ensure samples are stored at appropriate temperatures (-20°C or -70°C for long-term) and protected from light.[5] |
| Freeze-thaw instability. | Minimize the number of freeze-thaw cycles. Studies on sildenafil have assessed stability after multiple freeze-thaw cycles.[5] | |
| pH instability. | Buffer the samples to a neutral pH if they are expected to be acidic or basic. Sildenafil's solubility and stability can be pH-dependent.[9] | |
| Poor chromatographic peak shape for this compound | Column degradation. | Use a guard column and ensure proper mobile phase preparation. A new column may be required if performance does not improve. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and pH. A common mobile phase for sildenafil analysis is a mixture of acetonitrile and a buffer like ammonium acetate or formic acid.[7][10] | |
| High variability in replicate injections | Autosampler instability. | Check the temperature control of the autosampler. Sildenafil has been shown to be stable in the autosampler for up to 59 hours.[5] |
| Incomplete sample dissolution. | Ensure the sample is fully dissolved in the injection solvent. Sonication may be helpful. |
Experimental Protocols
Below are summarized methodologies for key experiments related to stability testing.
Sample Preparation for Stability Testing (from Plasma)
This protocol is adapted from methods used for sildenafil analysis.[5]
-
Spiking: Spike blank plasma samples with known concentrations of Homo Sildenafil and the internal standard, this compound.
-
Protein Precipitation: Add three volumes of a precipitating agent (e.g., acetonitrile) to one volume of the plasma sample.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analytical Method
This is a general method based on published procedures for sildenafil and its metabolites.[10][11]
-
LC Column: A C18 or Biphenyl column is often used for separation.[7][10]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is common.[10][11]
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is used.
-
MRM Transitions: Specific precursor-to-product ion transitions for Homo Sildenafil and this compound would need to be determined. For sildenafil, a common transition is m/z 475.4 → 283.3.[11]
Data Presentation
Table 1: Summary of Sildenafil Stability in Human Plasma
| Stability Test | Condition | Duration | Stability (% Recovery) | Reference |
| Short-Term | Room Temperature | 24 hours | Stable | [5] |
| Long-Term | -20°C | 78 days | Stable | [5] |
| Long-Term | -70°C | 78 days | Stable | [5] |
| Freeze-Thaw | Multiple Cycles | N/A | Stable | [5] |
| Post-Preparative | Autosampler | 59 hours | Stable | [5] |
Visualizations
Experimental Workflow for Stability Testing
Caption: A generalized workflow for assessing the stability of an analyte in a biological matrix.
Troubleshooting Logic for Inconsistent Internal Standard Signal
Caption: A decision tree for troubleshooting inconsistent internal standard signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1216711-61-3 | Chemsrc [chemsrc.com]
- 3. Long-term use of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. staff-beta.najah.edu [staff-beta.najah.edu]
- 6. faa.gov [faa.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sildenafil and Internal Standard Analysis by MRM
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of MRM transitions and troubleshooting for the analysis of sildenafil and its deuterated internal standard, Homo Sildenafil-d5. As specific MRM data for this compound is not widely published, this guide will focus on Sildenafil-d8, a commonly used and suitable alternative internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for sildenafil?
A1: For the quantification of sildenafil, the most commonly used precursor-to-product ion transition is m/z 475.4 → 283.3.[1][2] Additional transitions can be used for confirmation.
Q2: What is a suitable deuterated internal standard for sildenafil analysis, and what are its MRM transitions?
A2: While this compound can be used, Sildenafil-d8 is a more commonly cited internal standard. A widely used MRM transition for Sildenafil-d8 is m/z 483.3 → 108.1.[1][2]
Q3: What are the key considerations for sample preparation for sildenafil analysis in plasma?
A3: Protein precipitation is a common and effective method for extracting sildenafil from plasma samples.[1][2] This is followed by centrifugation and filtration of the supernatant before injection into the LC-MS/MS system.
Q4: What type of liquid chromatography column is suitable for sildenafil analysis?
A4: A C18 reversed-phase column is frequently used for the chromatographic separation of sildenafil and its metabolites.[1][2]
MRM Transition Data
The following table summarizes the recommended MRM transitions for sildenafil and a suitable deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Sildenafil (Quantifier) | 475.4 | 283.3 | Positive |
| Sildenafil (Qualifier 1) | 475.4 | 100.0 | Positive |
| Sildenafil (Qualifier 2) | 475.4 | 311.0 | Positive |
| Sildenafil-d8 (Internal Standard) | 483.3 | 108.1 | Positive |
Experimental Protocol: LC-MS/MS Analysis of Sildenafil
This protocol provides a general framework for the analysis of sildenafil in biological matrices. Optimization may be required for specific applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (Sildenafil-d8).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject the filtered sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of sildenafil.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Inefficient ionization- Suboptimal collision energy- Matrix suppression | - Optimize ESI source parameters (e.g., capillary voltage, gas flows).- Perform a collision energy optimization study for each MRM transition.- Improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve. |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the analytical column.- Ensure the mobile phase pH is appropriate for the analyte's pKa.- Reduce the injection volume or sample concentration. |
| High Background Noise | - Contaminated mobile phase or LC system- Dirty ion source | - Use high-purity solvents and additives.- Flush the LC system with an appropriate cleaning solution.- Clean the ion source components according to the manufacturer's instructions. |
| Retention Time Shift | - Inconsistent mobile phase composition- Column temperature fluctuations- Column aging | - Prepare fresh mobile phases daily.- Ensure stable column temperature control.- Monitor column performance and replace as needed. |
| Carryover | - Inadequate needle wash- Adsorption of analyte to system components | - Optimize the autosampler wash procedure (use a strong solvent).- Prime the system with a high-concentration standard to passivate active sites. |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for sildenafil quantification.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Sildenafil Following FDA/ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of sildenafil in biological matrices, adhering to the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The harmonized ICH M10 guideline is the globally accepted standard for bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions.[1][2][3][4][5][6] This document presents key performance data from various analytical techniques, details experimental protocols, and offers visual representations of the validation workflow to aid researchers in selecting and implementing the most suitable method for their specific needs.
Core Principles of Bioanalytical Method Validation
The fundamental objective of validating a bioanalytical method is to demonstrate its fitness for the intended purpose.[1][2] This involves a thorough evaluation of several key parameters to ensure the method is accurate, precise, and reliable for the measurement of sildenafil and its metabolites in biological samples such as plasma, serum, or other body fluids.[2][5] The critical validation parameters, as mandated by FDA and ICH guidelines, include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.[4][7]
-
Accuracy: The closeness of the measured concentration to the true value.[4][7]
-
Precision: The degree of agreement among a series of measurements of the same sample, expressed as the coefficient of variation (CV) or relative standard deviation (RSD).[4][7]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4]
-
Matrix Effect: The influence of the biological matrix on the ionization and measurement of the analyte.[7]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[4][7]
-
Dilution Integrity: The ability to accurately and precisely measure analyte concentrations that are above the upper limit of quantification (ULOQ) after dilution.[4]
Comparison of Validated Bioanalytical Methods for Sildenafil
The most predominantly employed techniques for the bioanalysis of sildenafil are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following tables summarize the performance characteristics of these methods based on published validation data.
Table 1: Performance Characteristics of LC-MS/MS Methods for Sildenafil
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 1.0 - 1000 | 5 - 1200 | 1.0 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 5 | 1.0 |
| Accuracy (%) | 99% (intra- and inter-day) | Within acceptable limits | 96.7 - 98.3% (intra- and inter-day) |
| Precision (%RSD) | <10% (intra- and inter-day) | Within acceptable limits | 1.5 - 5.1% (intra-day), 2.2 - 3.4% (inter-day) |
| Recovery (%) | >90% | - | - |
| Internal Standard | Sildenafil-d8 | Tadalafil | Sildenafil-d8 |
| Reference | [2] | [8] | [4][5] |
Table 2: Performance Characteristics of HPLC-UV Methods for Sildenafil
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 0.05 - 10 | 0.5 - 500 |
| Lower Limit of Quantification (LOQ) (µg/mL) | - | 0.0061 |
| Limit of Detection (LOD) (µg/mL) | 0.02 | 0.0013 |
| Accuracy (% Recovery) | Validated as per US FDA guidelines | 99.5% |
| Precision (%RSD) | Validated as per US FDA guidelines | 0.5 - 1.0% (intra-day), 1.1% (inter-day) |
| Recovery (%) | - | 99.5% |
| Internal Standard | Caffeine | - |
| Reference | [9] | [6] |
Alternative Analytical Approaches
While LC-MS/MS and HPLC-UV are the gold standards for bioanalysis, other techniques have been explored for the determination of sildenafil, primarily in pharmaceutical formulations. These methods may serve as alternatives in specific contexts but often lack the sensitivity and selectivity required for complex biological matrices.
-
Derivative Ultraviolet Spectrophotometry (DUS): A simple and rapid method suitable for the quantification of sildenafil in active pharmaceutical ingredients and dosage forms. It demonstrates good linearity and precision for this purpose.[7]
-
Non-aqueous Acid-Base Titration: Another alternative for the determination of sildenafil in raw materials, offering satisfactory repeatability and precision.[7]
-
Spectrofluorimetry: This method has been investigated as a sensitive alternative for sildenafil analysis. The use of surfactants can enhance the fluorescence signal, leading to lower detection limits.[10]
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS based bioanalytical method for sildenafil, derived from published literature.
LC-MS/MS Method for Sildenafil in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Sildenafil-d8).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A suitable C18 column (e.g., ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimization: The source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum signal intensity.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key stages of bioanalytical method validation and a typical sample analysis workflow.
Caption: Bioanalytical Method Validation Workflow.
References
- 1. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.bcnf.ir [pubs.bcnf.ir]
- 4. researchgate.net [researchgate.net]
- 5. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. thaiscience.info [thaiscience.info]
- 7. scielo.br [scielo.br]
- 8. Bioequivalence Analysis of Sildenafil in Human Plasma Using LC-MS/MS: Method Development, Validation, and Volunteer Study Results | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 9. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Deuterated Internal Standards for Sildenafil Analysis: A Comparative Review of Sildenafil-d5 and Sildenafil-d8
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sildenafil, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two deuterated analogs of sildenafil, Sildenafil-d5 and Sildenafil-d8, for their application as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.
This publication delves into the practical aspects of employing these stable isotope-labeled standards, presenting available experimental data, detailed methodologies, and visual aids to facilitate an informed decision-making process. While Sildenafil-d8 is a well-documented and widely used internal standard for sildenafil quantification, literature on the application of Sildenafil-d5 is sparse. This guide, therefore, presents a thorough overview of the established performance of Sildenafil-d8 and offers a theoretical comparison for Sildenafil-d5 based on the principles of stable isotope dilution techniques.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, an ideal internal standard (IS) exhibits physicochemical properties nearly identical to the analyte of interest, while being distinguishable by its mass. Deuterated internal standards, where hydrogen atoms are replaced by their heavier isotope, deuterium, fulfill these requirements effectively. They co-elute with the analyte during chromatography and experience similar ionization and fragmentation, thereby compensating for variations in sample preparation, injection volume, and matrix effects. The mass difference ensures that the analyte and the IS can be separately detected by the mass spectrometer.
Chemical Structures and Properties
A critical aspect in the selection of a deuterated internal standard is the number and position of the deuterium atoms. Sildenafil-d8 has eight deuterium atoms, typically located on the piperazine ring, a site less susceptible to metabolic exchange. For Sildenafil-d5, the location of the five deuterium atoms is crucial for its stability and performance as an internal standard; one commercially available version indicates deuteration on the ethoxy group.
Table 1: General Properties of Sildenafil-d5 and Sildenafil-d8
| Property | Sildenafil-d5 (Theoretical) | Sildenafil-d8 |
| Chemical Formula | C₂₂H₂₅D₅N₆O₄S | C₂₂H₂₂D₈N₆O₄S |
| Molecular Weight | Approximately 479.6 g/mol | Approximately 482.6 g/mol [1][2] |
| Deuterium Labeling | Typically on the ethoxy group | Commonly on the piperazine ring[3][4] |
| Primary Application | Potentially as an internal standard for sildenafil analysis | Established internal standard for the quantification of sildenafil by GC- or LC-mass spectrometry[1][5] |
Performance Comparison: Sildenafil-d8 as the Established Standard
Numerous studies have successfully validated and employed Sildenafil-d8 as an internal standard for the quantification of sildenafil in various biological matrices, most notably human plasma. The data consistently demonstrates high accuracy, precision, and linearity.
Table 2: Summary of Quantitative Performance Data for Sildenafil Quantification using Sildenafil-d8 as an Internal Standard
| Parameter | Typical Performance Metrics |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 - 10.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 90% and consistent |
| Matrix Effect | Minimal and compensated for by the internal standard |
Note: The values presented are typical ranges derived from multiple studies and may vary depending on the specific laboratory, instrumentation, and assay conditions.
Due to the lack of published data on the use of Sildenafil-d5 as an internal standard, a direct experimental comparison of its performance against Sildenafil-d8 is not possible at this time.
Theoretical Considerations for Sildenafil-d5 as an Internal Standard
While experimental data is absent, a theoretical comparison can be made based on the principles of stable isotope labeling:
-
Mass Difference: Sildenafil-d8 provides a larger mass difference (+8 Da) from the parent molecule compared to Sildenafil-d5 (+5 Da). A larger mass difference can be advantageous in minimizing potential isotopic overlap, especially at high analyte concentrations.
-
Label Stability: The position of the deuterium labels is crucial. Deuteriums on the piperazine ring of Sildenafil-d8 are generally considered stable and not prone to back-exchange. If the deuteriums in Sildenafil-d5 are on the ethoxy group, they are also expected to be stable under typical analytical conditions.
-
Chromatographic Co-elution: Both Sildenafil-d5 and Sildenafil-d8 are expected to co-elute almost perfectly with unlabeled sildenafil, a key characteristic for an effective internal standard.
Experimental Protocols
A typical experimental workflow for the quantification of sildenafil in human plasma using a deuterated internal standard is outlined below. This protocol is based on methodologies reported for Sildenafil-d8 and would be applicable for Sildenafil-d5, with adjustments to the mass spectrometer settings.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the Sildenafil-d8 (or Sildenafil-d5) working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 3: Typical LC-MS/MS Parameters for Sildenafil Analysis
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sildenafil: m/z 475.3 → 283.3 / 100.1 Sildenafil-d8: m/z 483.3 → 283.3 / 108.1[6][7] Sildenafil-d5 (Theoretical): m/z 480.3 → [Product ions would need to be determined experimentally, but a common fragment of m/z 283.3 is expected] |
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Caption: A streamlined workflow for the bioanalysis of sildenafil using a deuterated internal standard.
Caption: The logic of using a deuterated internal standard to correct for analytical variability.
Conclusion and Recommendation
Based on the currently available scientific literature, Sildenafil-d8 is the recommended deuterated internal standard for the quantitative analysis of sildenafil . Its performance has been extensively documented and validated, ensuring robust and reliable results. The key advantages of Sildenafil-d8 include:
-
Established Track Record: A wealth of published methods provides a strong foundation for its implementation.
-
Optimal Deuteration: The eight deuterium atoms offer a significant mass shift and are located in a stable position, minimizing the risk of isotopic exchange.
-
Commercial Availability: Sildenafil-d8 is readily available from multiple chemical suppliers.
While Sildenafil-d5 may theoretically be a suitable internal standard, the lack of experimental data on its performance and application in published literature makes it a less substantiated choice . Researchers opting for Sildenafil-d5 would need to undertake a thorough validation to establish its suitability for their specific assay, including a careful assessment of the stability of the deuterium labels.
For researchers prioritizing method robustness, reliability, and ease of implementation, Sildenafil-d8 stands out as the superior and more prudent choice for an internal standard in the bioanalysis of sildenafil.
References
- 1. hexonsynth.com [hexonsynth.com]
- 2. scbt.com [scbt.com]
- 3. Sildenafil D8 | 951385-68-5 | SynZeal [synzeal.com]
- 4. Sildenafil-d8 | CAS 951385-68-5 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-(2-Ethoxy-5-(4-methyl(~2~H_8_)piperazine-1-sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | C22H30N6O4S | CID 135949536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
A Comparative Guide to Sildenafil Extraction Methodologies: Recovery and Matrix Effect Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common extraction techniques for the quantification of sildenafil in biological matrices. We will delve into the critical parameters of recovery and matrix effect for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), supported by experimental data from various studies. Detailed protocols for each method are also provided to aid in your experimental design.
Understanding Recovery and Matrix Effect
In bioanalytical method development, achieving high and consistent recovery is crucial. Recovery refers to the efficiency of an extraction method in isolating the analyte of interest (sildenafil) from the biological matrix. It is a measure of the analyte lost during the extraction process.
The matrix effect is another critical parameter, especially for LC-MS/MS analysis. It refers to the alteration of ionization efficiency of the analyte by co-eluting endogenous components of the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of the analytical method.
Comparison of Extraction Methods for Sildenafil
The choice of extraction method can significantly impact both recovery and the extent of the matrix effect. Below is a summary of reported performance data for LLE, SPE, and PPT in the context of sildenafil extraction.
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Reported Matrix Effect | Reference |
| Liquid-Liquid Extraction (LLE) | Sildenafil | Plasma | > 87% | Deuterated internal standard suppressed matrix effect. | [1][2][3] |
| Sildenafil | Plasma | At least 76% | Minimal interference observed. | [4] | |
| Solid-Phase Extraction (SPE) | Sildenafil | Postmortem Fluid/Tissue | 83 ± 9% | No interference from endogenous matrix components observed. | [5] |
| Sildenafil & N-desmethyl sildenafil | Human Plasma | - | Matrix factor was assessed and found to be controlled. | [6] | |
| Protein Precipitation (PPT) | Sildenafil | Human Plasma | > 90% | Complied with relevant provisions. | [7] |
| Sildenafil | Human Plasma | 83.2% | Mean percent deviation of peak areas between 2.6% and 5.8%. | [8] |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.
Experimental Workflow for Determining Recovery and Matrix Effect
The following diagram illustrates a general workflow for the determination of recovery and matrix effect for a chosen sildenafil extraction method.
Caption: General workflow for sildenafil extraction and analysis.
Detailed Experimental Protocols
Below are representative protocols for each extraction method, compiled from the literature. These should be adapted and optimized for your specific laboratory conditions and analytical instrumentation.
Liquid-Liquid Extraction (LLE) Protocol[1][2]
-
Sample Preparation: To 1 mL of plasma sample in a centrifuge tube, add a known amount of an appropriate internal standard (e.g., a deuterated analog of sildenafil).
-
Alkalinization: Add a suitable volume of a basic solution (e.g., 0.1 M NaOH) to adjust the pH.
-
Extraction: Add 3 mL of an immiscible organic solvent or a mixture of solvents (e.g., chloroform/2-propanol/n-heptane; 25:10:65, v/v/v).
-
Agitation: Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3500 x g for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol[5][9]
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing methanol followed by water or an appropriate buffer through it.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted or pH-adjusted) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the sildenafil from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Protein Precipitation (PPT) Protocol[7][8]
-
Sample Aliquoting: Pipette a specific volume of the plasma sample into a microcentrifuge tube.
-
Precipitation: Add a precipitating agent, typically 3 volumes of ice-cold acetonitrile, to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for about 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant containing the sildenafil to a clean tube.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.
Conclusion
The selection of an appropriate extraction method for sildenafil from biological matrices is a critical step in developing a robust and reliable bioanalytical assay.
-
Protein Precipitation offers a simple and high-throughput option, with studies showing good recovery and manageable matrix effects, particularly when coupled with a sensitive detection method like UPLC-MS/MS[7][8].
-
Liquid-Liquid Extraction can provide cleaner extracts and high recoveries, with the use of a stable isotope-labeled internal standard being effective in mitigating matrix effects[1][2][3].
-
Solid-Phase Extraction is also a viable option, offering good recovery and the potential for cleaner extracts compared to PPT[5].
Ultimately, the optimal method will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the available analytical instrumentation. It is highly recommended to perform a thorough method validation, including a comprehensive assessment of recovery and matrix effect, for the chosen extraction procedure to ensure the generation of accurate and reliable data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Establishing the Linear Dynamic Range for Sildenafil Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of sildenafil, a key active ingredient in treatments for erectile dysfunction and pulmonary arterial hypertension. Establishing a reliable linear dynamic range is a critical step in method validation, ensuring accurate and reproducible measurement of the drug in different matrices. This document outlines the performance of several common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Performance of Sildenafil Quantification Methods
The selection of an analytical method for sildenafil quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely employed techniques due to their specificity and sensitivity. However, other methods like UV-Vis Spectroscopy, Spectrofluorimetry, Capillary Electrophoresis, and Voltammetry offer viable alternatives with their own distinct advantages.
The following table summarizes the linear dynamic ranges and other key performance metrics for various sildenafil quantification methods as reported in the scientific literature.
| Analytical Method | Linear Dynamic Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | 0.5 - 500 µg/mL[1] | 1.30 ng/mL[1] | 6.10 ng/mL[1] | Robust, widely available, cost-effective |
| LC-MS/MS | 2 - 800 ng/mL[2] | 1 ng/mL[2] | 2 ng/mL[2] | High sensitivity and selectivity |
| UV-Vis Spectroscopy | 5 - 40 µg/mL[3] | Not specified | Not specified | Simple, rapid, economical |
| Spectrofluorimetry | 0.005 - 50.0 µg/mL[4] | 0.0016 µg/mL[4] | Not specified | High sensitivity, low cost |
| Capillary Electrophoresis | 0.07 - 1.05 g/L[5] | Not specified | Not specified | High separation efficiency, low sample volume |
| Voltammetry | 2x10⁻⁹ - 1.5x10⁻⁷ mol/L[6] | 9x10⁻¹⁰ mol/L[6] | Not specified | High sensitivity, potential for miniaturization |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the two most common methods for sildenafil quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of sildenafil in pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (0.2 M, pH 7.0)[1]
-
Sildenafil citrate reference standard
-
Milli-Q water or equivalent
3. Preparation of Solutions:
-
Mobile Phase: A mixture of 0.2 M ammonium acetate buffer and acetonitrile (40:60 v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution: Accurately weigh and dissolve sildenafil citrate reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired linear range (e.g., 0.5-500 µg/mL).[1]
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 240 nm[1]
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Record the peak area for each standard.
-
Construct a calibration curve by plotting the peak area against the concentration of sildenafil.
-
Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying sildenafil in complex biological matrices such as plasma.
1. Instrumentation:
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sildenafil citrate reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled sildenafil
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Standard Stock Solutions: Prepare individual stock solutions of sildenafil and the internal standard in methanol.
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of sildenafil into the blank matrix (e.g., plasma) and adding a fixed concentration of the internal standard.
4. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (blank, calibration standard, or unknown), add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
LC Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for sildenafil and the internal standard in Multiple Reaction Monitoring (MRM) mode.
6. Data Analysis:
-
Integrate the peak areas for sildenafil and the internal standard.
-
Calculate the peak area ratio (sildenafil/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of sildenafil.
-
Determine the concentration of sildenafil in unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
Visualizing the experimental workflow and the underlying principles can enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for establishing the linear dynamic range.
Caption: Key validation parameters for a reliable quantification method.
References
- 1. thaiscience.info [thaiscience.info]
- 2. faa.gov [faa.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. [Determination of sildenafil in medicines for erectile dysfunction by capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltammetric method for the determination of sildenafil citrate (Viagra) in pure form and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Sildenafil's Detection and Quantification Limits: A Comparative Guide
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For pharmaceutical compounds like sildenafil, establishing accurate and precise LOD and LOQ values is paramount for quality control, pharmacokinetic studies, and ensuring regulatory compliance. This guide provides a comparative overview of various analytical methods for sildenafil, their reported LOD and LOQ values, and the methodologies for their calculation.
Methods for Calculating LOD and LOQ
Several methods are employed to determine the LOD and LOQ, with the most common approaches outlined by the International Council for Harmonisation (ICH).[1][2][3][4] These methods include:
-
Visual Evaluation : This method is based on the visual identification of the minimum concentration at which the analyte can be detected. It is a non-instrumental approach and is often used for preliminary estimations.[1]
-
Signal-to-Noise Ratio (S/N) : This approach is applicable to analytical procedures that exhibit baseline noise.[2] The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio.[2][4][5]
-
Standard Deviation of the Response and the Slope of the Calibration Curve : This widely used statistical method calculates the LOD and LOQ using the following formulas:
Where:
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for bioanalytical method validation, which include specific requirements for establishing the Lower Limit of Quantification (LLOQ).[7][8][9][10][11][12][13]
Comparison of Analytical Methods for Sildenafil
The choice of analytical method significantly impacts the achievable LOD and LOQ for sildenafil. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most sensitive and selective methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 9.2 ng/mL[14] | 27.2 ng/mL[14] |
| 1.30 ng/mL[15] | 6.10 ng/mL[15] | |
| 0.4221 µg/mL (422.1 ng/mL)[16] | 1.2792 µg/mL (1279.2 ng/mL)[16] | |
| 0.7 µg/mL (700 ng/mL)[17] | 2.2 µg/mL (2200 ng/mL)[17] | |
| LC-MS/MS | 0.39 ng/mL[18] | 0.78 ng/mL (Linear Dynamic Range Start)[18] |
| 1 ng/mL[19] | Not explicitly stated, but the linear dynamic range starts at 2 ng/mL[19] | |
| 0.5 ng/mL[20] | Not explicitly stated, but the calibration curve was linear from 0.5 ng/mL[20] | |
| HPLC-MS | 0.2 ng/mL[21] | 0.5 ng/mL[21] |
| UV-Vis Spectrophotometry | 0.2651 ng/mL[22] | 2.5361 ng/mL[22] |
| 2.40 µg/mL (2400 ng/mL)[23] | < 2.0 µg/mL (2000 ng/mL)[23] | |
| Flow Injection Analysis (FIA)-UV | 3x10⁻⁷ M | 8.9x10⁻⁷ M |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key methods used in sildenafil analysis.
-
Instrumentation : A Shimadzu LC-2010 chromatographic system equipped with an LC-20AT pump, DGU-20A5 degasser, SPD-M20A Diode Array Detector, and SIL-20AC autosampler can be used.[14]
-
Chromatographic Conditions :
-
Sample Preparation : Commercially available sildenafil citrate tablets can be accurately weighed, dissolved in the mobile phase, sonicated, filtered, and then diluted to the desired concentration for analysis.[16]
-
Calibration : A calibration curve is constructed by preparing a series of standard solutions of sildenafil at different concentrations (e.g., 2–100 μg/mL) and plotting the peak area against the concentration.[14] The linearity is assessed by the correlation coefficient (R²).[14]
-
Instrumentation : An Agilent 1200 HPLC system coupled with an Agilent 6440 triple quadrupole mass spectrometer.[24]
-
Chromatographic Conditions :
-
Column : Poroshell 120 EC-C18 (4.6 mm × 150 mm, 2.7 µm).[24]
-
Mobile Phase : A gradient elution using a mixture of ammonium acetate buffer and acetonitrile is common. For example, a mobile phase of 10 mM ammonium acetate and acetonitrile (5/95 v/v) can be used.[25]
-
Flow Rate : Typically around 0.6 mL/min.[25]
-
-
Mass Spectrometry Conditions :
-
Sample Preparation : For biological samples like plasma, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is typically performed to remove interferences.[18][21][25]
-
Calibration : Calibration standards are prepared by spiking blank biological matrix with known concentrations of sildenafil.[24] An internal standard, such as sildenafil-d8, is often used to improve accuracy and precision.[25]
-
Instrumentation : A double beam UV-Visible spectrophotometer, such as a Shimadzu UV-1800, with matched quartz cells is suitable.[22][23]
-
Spectrophotometric Conditions :
-
Sample Preparation : A stock solution of sildenafil is prepared by accurately weighing the standard and dissolving it in the chosen solvent. This stock solution is then serially diluted to prepare working standards.[23]
-
Calibration : A calibration curve is generated by measuring the absorbance of the standard solutions at the λmax and plotting absorbance versus concentration. The linearity is determined over a specific concentration range (e.g., 5.0-40.0 μg/ml).[23]
Workflow for LOD and LOQ Determination
The following diagram illustrates a typical workflow for calculating the LOD and LOQ based on the calibration curve method.
Caption: Workflow for LOD and LOQ calculation using the calibration curve method.
References
- 1. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. youtube.com [youtube.com]
- 5. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 6. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. elearning.unite.it [elearning.unite.it]
- 10. fda.gov [fda.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 13. benchchem.com [benchchem.com]
- 14. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 15. thaiscience.info [thaiscience.info]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 20. researchgate.net [researchgate.net]
- 21. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. impactfactor.org [impactfactor.org]
- 23. tsijournals.com [tsijournals.com]
- 24. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 25. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. FIA of sildenafil citrate using UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: A Performance Showdown Between Deuterated and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is fundamental to correcting for variations during sample preparation and analysis. Among the choices for an internal standard, stable isotope-labeled (SIL) compounds, particularly deuterated standards, are often hailed as the "gold standard".[1][2] This guide provides an objective, data-driven comparison of the performance of deuterated internal standards against their non-deuterated (structural analog) counterparts.
Mitigating the Matrix Effect: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where components in a biological sample can interfere with the ionization of the target analyte, leading to inaccurate results.[3] An ideal internal standard should mimic the analyte's behavior to compensate for these effects.[1] Due to their chemical similarity, deuterated internal standards co-elute with the analyte, meaning they experience and, therefore, correct for the same degree of matrix effects.[1][4] Non-deuterated standards, being structurally different, may have different retention times and be affected differently by the matrix, which can compromise data quality.[1]
Performance Metrics: A Head-to-Head Comparison
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision.
Key Performance Metrics:
| Performance Metric | Deuterated Internal Standards | Non-Deuterated Internal Standards (Structural Analogs) |
| Accuracy | Generally higher due to better compensation for matrix effects and physical losses during sample preparation.[5] | Can be compromised as they may not be affected by matrix effects in the same way as the analyte.[1] |
| Precision | Typically provides better precision (lower coefficient of variation, CV) due to more consistent correction.[6] | Often shows higher variability, especially in complex biological matrices.[1] |
| Co-elution | Nearly identical chromatographic behavior to the analyte, ensuring they experience the same analytical conditions.[7] | Chromatographic behavior can differ significantly from the analyte.[1] |
| Matrix Effect Compensation | Highly effective at normalizing analyte signal suppression or enhancement.[5] | Less effective due to potential differences in ionization efficiency and retention time.[8] |
| Potential Issues | Isotope effects can sometimes cause slight chromatographic separation from the analyte.[5] H/D exchange can lead to instability. | May not adequately track the analyte through the entire analytical process.[3] |
Quantitative Data from Comparative Studies
The following tables summarize data from studies that directly compared the performance of deuterated and non-deuterated internal standards.
Table 1: Comparison of Accuracy and Precision for the Quantification of Tubulin Inhibitor D-24851
| Concentration (ng/mL) | Internal Standard Type | Accuracy (% Bias) | Precision (% RSD) |
| Low QC | Deuterated (SIL IS) | -2.5 | 3.1 |
| Structural Analog | -8.7 | 9.5 | |
| Mid QC | Deuterated (SIL IS) | -1.8 | 2.4 |
| Structural Analog | -7.9 | 8.8 | |
| High QC | Deuterated (SIL IS) | -1.1 | 1.9 |
| Structural Analog | -6.4 | 7.2 | |
| Data adapted from a study on the quantification of a tubulin inhibitor.[1] |
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification
| Internal Standard | Inter-Patient Assay Imprecision (CV%) |
| Deuterated (SIR-d3) | 2.7% - 5.7% |
| Structural Analog (DMR) | 7.6% - 9.7% |
| Data highlights the improved consistency across different patient samples when using a deuterated internal standard for the immunosuppressant drug sirolimus.[6][9] |
Table 3: Impact of Internal Standard on Accuracy in Pesticide Analysis in Cannabis Matrices
| Analyte | Internal Standard Type | Accuracy (%) without IS | Accuracy (%) with IS | RSD (%) without IS | RSD (%) with IS |
| Imidacloprid | Deuterated Analog | Differs by >60% | Within 25% | >50% | <20% |
| This data demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex matrices.[10] |
Experimental Protocols
Detailed methodologies are crucial for validating the performance of an internal standard. Below are generalized protocols for sample preparation and the assessment of matrix effects.
General Sample Preparation Protocol (Protein Precipitation)
-
Sample Aliquoting : Transfer a precise volume (e.g., 100 µL) of the biological matrix (e.g., plasma) into a microcentrifuge tube.[2]
-
Internal Standard Spiking : Add a small volume (e.g., 10 µL) of the internal standard working solution (deuterated or non-deuterated) to the sample.[2]
-
Protein Precipitation : Add a larger volume (e.g., 400 µL) of a cold organic solvent like acetonitrile or methanol to precipitate proteins.[2]
-
Vortexing : Vigorously mix the sample for 5-10 minutes.[2]
-
Centrifugation : Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.[2]
-
Evaporation and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen and then reconstitute the residue in a suitable solvent for LC-MS analysis.[2]
Assessment of Matrix Effects
This experiment quantifies the impact of the matrix on the analyte's signal.
-
Prepare Three Sets of Samples :
-
Set A : Analyte and internal standard in a clean solvent.
-
Set B : Blank matrix extract spiked with the analyte and internal standard.
-
Set C : Blank matrix sample.
-
-
Analyze Samples : Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect : The matrix effect is calculated by comparing the peak area of the analyte in Set B to that in Set A. A value of 100% indicates no matrix effect, >100% indicates ion enhancement, and <100% indicates ion suppression. The internal standard should demonstrate a similar matrix effect to the analyte for effective correction.
Visualizing the Workflow and Concepts
Bioanalytical workflow using an internal standard.
Impact of co-elution on matrix effect compensation.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While deuterated standards are often more expensive, the experimental evidence strongly supports their use for achieving the highest quality data.[1] Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects makes them the superior choice for demanding applications in drug development, clinical research, and other scientific fields where accuracy and reliability are paramount. A thorough method validation is essential to ensure the chosen internal standard provides the necessary accuracy and precision for the intended application.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
comparative assessment of different HPLC columns for sildenafil separation
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient separation of sildenafil from its impurities and degradation products is critical in pharmaceutical quality control and research. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, and the choice of the stationary phase is a crucial parameter that dictates the success of the separation. This guide provides a comparative assessment of three different types of reversed-phase HPLC columns—a core-shell C18, a traditional C8, and a phenyl-hexyl column—for the analysis of sildenafil, supported by experimental data from various studies.
Data Presentation: Comparison of HPLC Column Performance
The following table summarizes the key performance parameters for the separation of sildenafil on three distinct HPLC columns.
| Performance Parameter | Ascentis® Express C18 | Lichrosphere® RP C8 | Zorbax Eclipse Plus Phenyl-Hexyl |
| Stationary Phase Chemistry | Core-shell Octadecylsilane (C18) | Octylsilane (C8) | Phenyl-Hexyl |
| Retention Time (min) | ~6.0[1] | ~8.0 | Not explicitly stated, but expected to be shorter than C18 for non-aromatic compounds. |
| Resolution (Rs) | ≥ 2.5 (between sildenafil and sildenafil N-oxide)[1] | Not explicitly quantified, but demonstrates good separation from degradation products. | Offers alternative selectivity, particularly for aromatic compounds, which can enhance resolution from certain impurities.[2][3] |
| Peak Tailing Factor (Tf) | 1.0[1] | Not explicitly quantified, but chromatograms indicate good peak symmetry. | Designed for superior peak shape, especially for basic compounds like sildenafil.[2][4] |
| Theoretical Plates (N) | ~11,500[1] | Not explicitly quantified. | High efficiency is a characteristic of the Zorbax Eclipse Plus series.[2] |
Experimental Protocols
Detailed methodologies for the separation of sildenafil using the compared HPLC columns are provided below.
Method 1: USP Monograph Method with Ascentis® Express C18
This method follows the United States Pharmacopeia (USP) monograph for sildenafil citrate analysis, demonstrating high efficiency and excellent peak shape.[1]
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of buffer, methanol, and acetonitrile (58:25:17, v/v/v). The buffer is prepared by diluting 7 mL of triethylamine with water to 1 L and adjusting the pH to 3.0 with phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Detection: UV at 290 nm[1]
-
Column Temperature: 30 °C[1]
Method 2: Eco-Friendly Method with Lichrosphere® RP C8
This method utilizes a less hydrophobic C8 stationary phase and "green" solvents, offering a different selectivity profile.
-
Column: Lichrosphere® RP C8, 250 x 4.0 mm, 5 µm
-
Mobile Phase: A mixture of ethyl acetate and ethanol (60:40, v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: Not specified.
-
Detection: UV at 290 nm
-
Column Temperature: 37 °C
Method 3: Alternative Selectivity with Zorbax Eclipse Plus Phenyl-Hexyl
While a specific validated method for sildenafil using this column was not detailed in the searched literature, the unique properties of the phenyl-hexyl phase offer a valuable alternative for method development, particularly when dealing with aromatic impurities.[2][3][4] The following is a general protocol template based on the column's characteristics:
-
Column: Zorbax Eclipse Plus Phenyl-Hexyl, (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 2-8) and an organic modifier (methanol or acetonitrile). The use of methanol can enhance π-π interactions with the phenyl rings.[2]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Detection: UV at a wavelength appropriate for sildenafil (e.g., 230 nm or 290 nm).
-
Column Temperature: Ambient to 60 °C.[4]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the HPLC analysis of sildenafil.
Caption: A schematic of the HPLC experimental workflow for sildenafil analysis.
References
A Comparative Guide to the Robustness of Sildenafil Bioanalytical Assays
This guide provides a comprehensive evaluation of the robustness of various bioanalytical assays for the quantification of sildenafil. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of different methodologies, supported by experimental data, to aid in the selection and implementation of a reliable assay for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1]
Introduction to Sildenafil Bioanalysis
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] Its primary therapeutic applications are in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Accurate and precise measurement of sildenafil and its major active metabolite, N-desmethylsildenafil, in biological matrices is crucial for clinical and research purposes. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[2][3] A robust bioanalytical method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use.
Comparative Analysis of Sildenafil Bioanalytical Methods
The robustness of a bioanalytical method is a critical parameter evaluated during method validation. The following tables summarize the performance characteristics of different validated bioanalytical methods for sildenafil, providing a basis for comparison.
Table 1: Comparison of HPLC Methods for Sildenafil Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 20–1000 ng/mL[4] | 10-500 ng/mL[2] | 0.1–6 μg/ml[3] |
| Accuracy (%) | Not explicitly stated | Interday and intraday errors ≤11.94%[2] | Not explicitly stated |
| Precision (% RSD) | Not explicitly stated | < 5.05%[2] | Not explicitly stated |
| Recovery (%) | Improved percentage recovery reported[4] | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[4] | 10 ng/mL[2] | 0.1 μg/ml[3] |
| Internal Standard | Diazepam[4] | Not specified[2] | Not specified[3] |
Table 2: Comparison of LC-MS/MS Methods for Sildenafil Analysis
| Parameter | Method A | Method B | Method C |
| Linearity Range | 1.0-1000 ng/mL[5] | 5.00-1401.35 ng/mL[2] | 1.0–1000.0 ng ml-1[6] |
| Accuracy (%) | >99%[5] | 96.7 to 98.3%[2] | 96.7 to 98.3%[6] |
| Precision (% RSD) | <10%[5] | 1.5 to 5.1%[2] | 1.5 to 5.1%[6] |
| Recovery (%) | >90%[5] | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[5] | 5.00 ng/mL[2] | 1.0 ng ml-1[6] |
| Internal Standard | Sildenafil-d8[5] | DA-8159[2] | Sildenafil-d8[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on validated methods from the scientific literature.
Protocol 1: Sildenafil and N-desmethylsildenafil Analysis in Human Plasma by LC-MS/MS
This method is highly sensitive and selective for the simultaneous determination of sildenafil and its active metabolite, N-desmethylsildenafil.[2][5]
1. Sample Preparation: Protein Precipitation [5]
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., Sildenafil-d8).[5]
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions [5]
-
Chromatographic System: UPLC system.[5]
-
Column: ACQUITY UPLC BEH C18 (50-mm × 2.1-mm, 1.7-μm).[5]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient program to separate the analytes.
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions [5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
Protocol 2: Robustness Testing of an HPLC Method
To evaluate the robustness of an analytical method, small, deliberate variations are made to the method parameters. The effect of these changes on the analytical results is then assessed.
1. Variations in Method Parameters:
-
Flow Rate: Vary the flow rate by ±0.1 mL/min from the nominal value (e.g., 0.9 mL/min and 1.1 mL/min if the nominal rate is 1.0 mL/min).[8]
-
Mobile Phase Composition: Alter the ratio of the organic and aqueous phases by a small amount (e.g., ±2%).[8]
-
Column Temperature: Adjust the column temperature by ±5°C.[9]
-
Detection Wavelength: Change the detection wavelength by ±2 nm.[8]
-
pH of the Mobile Phase Buffer: Vary the pH of the aqueous component of the mobile phase by ±0.2 units.
2. Data Analysis:
-
Inject a standard solution and a quality control sample in replicate for each varied condition.
-
Calculate the system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates) for each condition.
-
The method is considered robust if the results remain within the acceptance criteria for each parameter despite the variations.
Visualizations
Signaling Pathway of Sildenafil
Sildenafil inhibits PDE5, leading to an increase in cGMP levels, which causes smooth muscle relaxation and vasodilation.[1]
Experimental Workflow for Sildenafil Bioanalysis
The following diagram illustrates a typical workflow for the bioanalysis of sildenafil in plasma samples using LC-MS/MS.
Ishikawa (Fishbone) Diagram for Robustness Testing
This diagram illustrates potential sources of variability in a bioanalytical method that should be considered during robustness testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. thaiscience.info [thaiscience.info]
Safety Operating Guide
Proper Disposal of Homo Sildenafil-d5: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Homo Sildenafil-d5, a deuterated analog of Sildenafil, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This guide provides a step-by-step operational plan for its disposal, drawing from established protocols for pharmaceutical and chemical waste management.
Waste Characterization and Segregation
Key Principles:
-
Do Not Sewer: Under no circumstances should this compound or its containers be disposed of down the drain. This practice is prohibited for hazardous pharmaceutical waste to prevent contamination of water systems[2][3].
-
Segregate Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid this compound waste (e.g., unused compound, contaminated personal protective equipment (PPE) like gloves and weigh boats).
-
Liquid waste containing this compound (e.g., solutions from experiments).
-
Sharps contaminated with this compound (e.g., needles, pipette tips).
-
Packaging and Labeling
Proper packaging and labeling are critical for safe handling and disposal by your institution's environmental health and safety (EHS) office or a licensed waste management contractor.
| Waste Type | Container Requirements | Labeling Information |
| Solid Waste | A securely sealed, chemically compatible container (e.g., a labeled plastic bag within a rigid outer container). | "Hazardous Chemical Waste," "this compound," principal hazards (e.g., "Toxic," "Harmful if Swallowed"), and the date of accumulation. |
| Liquid Waste | A leak-proof, screw-cap container made of a compatible material (e.g., glass or polyethylene). Do not overfill. | "Hazardous Chemical Waste," "this compound," the solvent system and approximate concentration, principal hazards, and the date of accumulation. |
| Contaminated Sharps | A designated, puncture-resistant sharps container. | "Hazardous Chemical Waste," "Sharps," and "Contaminated with this compound." |
Storage of Waste
Store all waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to mitigate spills.
Disposal Procedure
The disposal of pharmaceutical waste is regulated by governmental bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States[2][4]. The recommended and most common method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted facility[2][4].
Step-by-Step Disposal Workflow:
-
Consult Institutional Policy: Before generating waste, familiarize yourself with your institution's specific chemical waste disposal procedures and contact your EHS office for guidance.
-
Segregate at the Source: As waste is generated, place it into the appropriate, labeled container as described in the table above.
-
Securely Store Waste: Keep waste containers sealed when not in use and store them in the designated hazardous waste accumulation area.
-
Arrange for Pickup: Follow your institution's protocol to schedule a waste pickup by the EHS office or a licensed hazardous waste contractor.
-
Maintain Records: Keep accurate records of the amount of this compound disposed of, as required by your institution and local regulations.
Experimental Protocols Cited
While this document focuses on disposal, the handling of deuterated compounds like this compound during experimentation requires specific protocols to maintain their isotopic integrity. Key considerations include:
-
Handling in an Inert Atmosphere: To prevent isotopic exchange with atmospheric moisture, handle the compound under a dry, inert atmosphere such as nitrogen or argon[5][6].
-
Use of Aprotic Solvents: When possible, use aprotic deuterated solvents to avoid the exchange of deuterium with protons from the solvent[6].
-
Storage Conditions: Store this compound in a cool, dry, and dark place, often at temperatures ranging from 2-8°C for short-term and -20°C for long-term storage, to minimize degradation[5].
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a comprehensive framework for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific guidelines and the relevant regulations in your jurisdiction.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Homo Sildenafil-d5
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Homo Sildenafil-d5. It outlines the necessary personal protective equipment (PPE), detailed operational procedures, and a comprehensive disposal plan to ensure a safe laboratory environment. By adhering to these guidelines, laboratories can minimize exposure risks and maintain the highest standards of safety and compliance.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. This compound, as a potent phosphodiesterase inhibitor, requires stringent handling protocols to prevent accidental inhalation, ingestion, or skin contact.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for supplementary protection during bulk handling or when there is a significant risk of splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Handle with impervious gloves (e.g., nitrile, neoprene, or PVC) that have been inspected for integrity before use.[2][3] Follow proper glove removal techniques to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[2] |
| Body Protection | Protective Clothing | Wear a flame-resistant and impervious lab coat or coveralls ("bunny suit") to prevent skin exposure.[1] Ensure clothing is long-sleeved and closed at the front. |
| Respiratory Protection | Respirator | In situations where dust or aerosols may be generated, or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode.[2] For unpacking operations where spills are possible, a respirator is recommended. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for minimizing the risk of exposure to this compound.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[2] Local exhaust ventilation should be used to control airborne levels.
-
Enclosures: For larger-scale operations, the use of process enclosures is recommended to contain the compound.
Safe Handling Practices:
-
Avoid Dust Formation: Minimize the generation of dust and aerosols during weighing and transfer.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill Management: In case of a spill, evacuate the area and prevent unnecessary personnel from entering. Use appropriate PPE during cleanup. For minor spills, dampen the material with a suitable solvent (e.g., water) to prevent dusting and collect it with an absorbent material.[4] Place the collected waste in a sealed, labeled container for disposal.
-
Decontamination: All equipment and surfaces that come into contact with this compound must be decontaminated. A common method is to use a 1:10 bleach solution followed by a water rinse, though compatibility with the equipment should be verified.
Storage:
-
Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Synthesis and Purification of Sildenafil Analogs
While a specific protocol for the synthesis of this compound is not publicly available, the following is a representative procedure for the synthesis of sildenafil analogs, which can be adapted by qualified chemists.
Synthesis of Sildenafil Analogs:
This multi-step synthesis involves the creation of the pyrazole ring, N-methylation, nitration, reduction, and finally cyclization to form the sildenafil analog.
-
Pyrazolo[4,3-d]pyrimidin-7-one Ring Formation: A key step involves the reaction of a diketoester with hydrazine to form the pyrazole ring.
-
Chlorosulfonation: The intermediate is then reacted with a mixture of chlorosulfonic acid and thionyl chloride to produce the sulfonyl chloride.[5]
-
Condensation: The sulfonyl chloride is then reacted with an appropriate N-substituted piperazine to yield the final sildenafil analog.[5]
Purification by High-Performance Liquid Chromatography (HPLC):
The purity of the synthesized compound can be assessed and the compound purified using reverse-phase HPLC.
| HPLC Parameter | Specification |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient of acetonitrile and 0.05% formic acid in water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
This is a generalized protocol and specific conditions may need to be optimized.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses from equipment decontamination should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams.[6]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company.[7] Do not dispose of this compound down the drain or in regular trash.
Signaling Pathway and Workflow Diagrams
To further aid in the understanding of the compound's mechanism and the necessary safety workflows, the following diagrams are provided.
Caption: The inhibitory effect of this compound on the PDE5 signaling pathway.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
- 1. gmpsop.com [gmpsop.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.uga.edu [research.uga.edu]
- 5. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
